Alisol F 24-acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[(1R)-2-hydroxy-1-[(1S,2R,4S,6S,8R,12S,13S,14S,19R)-12-hydroxy-1,2,8,14,18,18-hexamethyl-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-6-yl]-2-methylpropyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O6/c1-17-14-21(27(29(5,6)36)37-18(2)33)38-22-16-32(9)19(25(17)22)15-20(34)26-30(7)12-11-24(35)28(3,4)23(30)10-13-31(26,32)8/h17,20-23,26-27,34,36H,10-16H2,1-9H3/t17-,20+,21+,22+,23+,26+,27-,30+,31+,32+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWYQAKZMXFEFB-XKFNBYHKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC2C1=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(C2)C)C)(C)C)C)O)C(C(C)(C)O)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](O[C@@H]2C1=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(C2)C)C)(C)C)C)O)[C@H](C(C)(C)O)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Alisol F 24-acetate: A Protostane Triterpenoid from Alisma orientale with Diverse Biological Activities
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Phytochemical Landscape of Alisma orientale and the Emergence of Alisol F 24-acetate
Alisma orientale (Sam.) Juzep., a perennial marsh plant, has been a cornerstone of traditional Chinese medicine for centuries, where its dried rhizome, known as "Ze Xie," is used to treat a variety of ailments related to fluid metabolism and inflammation.[1] The therapeutic efficacy of Alisma orientale is attributed to its rich and complex phytochemical profile, which is dominated by a class of tetracyclic triterpenoids with a protostane skeleton.[1] Among these, this compound has emerged as a compound of significant scientific interest due to its broad spectrum of biological activities. This technical guide provides a comprehensive overview of the known biological functions of this compound, delving into its mechanisms of action, and presenting detailed experimental protocols for its investigation. The information is curated to support researchers and drug development professionals in exploring the therapeutic potential of this promising natural product.
This compound is a triterpenoid that can be isolated from the rhizomes of Alisma orientalis.[2] It has demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, and metabolic regulatory activities.[3]
Core Biological Activities and Underlying Mechanisms
This compound exerts its biological effects through multiple mechanisms, often involving the modulation of key signaling pathways. This section will explore its principal activities, the molecular pathways it influences, and the experimental evidence supporting these claims.
Anti-inflammatory and Antioxidant Activity: Targeting the KEAP1/NRF2 Axis
A growing body of evidence highlights the potent anti-inflammatory and antioxidant properties of this compound.[3] A key mechanism underlying these effects is its ability to modulate the Kelch-like ECH-associated protein 1 (KEAP1)/Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[3]
Under normal physiological conditions, NRF2 is sequestered in the cytoplasm by its negative regulator, KEAP1, which facilitates its ubiquitination and subsequent proteasomal degradation.[4] In the presence of oxidative or electrophilic stress, the conformation of KEAP1 is altered, leading to the dissociation and nuclear translocation of NRF2.[4] In the nucleus, NRF2 binds to the antioxidant response element (ARE) in the promoter regions of a battery of cytoprotective genes, including antioxidant enzymes and anti-inflammatory mediators.[4]
This compound has been shown to activate this protective pathway, leading to the enhanced expression of downstream targets of NRF2, thereby mitigating oxidative damage and inflammation.[3] This activity is particularly relevant in the context of inflammatory diseases and conditions characterized by oxidative stress.
Experimental Workflow: Investigating the Anti-inflammatory Effects of this compound
Caption: Workflow for evaluating the anti-inflammatory activity of this compound.
Detailed Protocol: In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages
-
Cell Culture: Culture RAW264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in 96-well plates (for viability and nitric oxide assays) or 6-well plates (for protein and RNA analysis) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.
-
Nitric Oxide (NO) Measurement: After incubation, collect the cell culture supernatant. Determine the NO concentration using the Griess reagent, which measures the accumulation of nitrite, a stable metabolite of NO.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the culture supernatant using commercially available ELISA kits.
-
Western Blot Analysis: Lyse the cells to extract total protein. Perform nuclear and cytoplasmic fractionation to analyze the translocation of NRF2. Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against key signaling proteins (e.g., phospho-NF-κB, phospho-IκBα, KEAP1, NRF2, and a loading control like β-actin or Lamin B1 for nuclear fractions). Visualize the protein bands using a chemiluminescence detection system.
Metabolic Regulation: Amelioration of Metabolic Dysfunction-Associated Steatohepatitis (MASH)
This compound has shown significant promise in the management of metabolic disorders, particularly Metabolic Dysfunction-Associated Steatohepatitis (MASH), a progressive form of non-alcoholic fatty liver disease (NAFLD).[3] Its therapeutic effects in this context are multifaceted, involving the modulation of lipid metabolism, inflammation, and oxidative stress.
Studies have demonstrated that this compound can attenuate hepatic steatosis, reduce inflammation, and prevent fibrosis in animal models of MASH.[3] The underlying mechanisms involve the regulation of macrophage polarization, suppression of pyroptosis (a form of pro-inflammatory programmed cell death), and reduction of oxidative stress, again highlighting the importance of the KEAP1/NRF2 pathway.[3][5]
Signaling Pathway: this compound in MASH
Caption: Proposed mechanism of this compound in ameliorating MASH.
Detailed Protocol: Methionine-Choline-Deficient (MCD) Diet-Induced MASH Mouse Model
-
Animal Model: Use male C57BL/6 mice (6-8 weeks old).
-
Acclimatization: Acclimatize the mice for at least one week with free access to a standard chow diet and water.
-
Diet Induction: Induce MASH by feeding the mice a methionine- and choline-deficient (MCD) diet for 4-8 weeks. A control group should be fed a standard chow diet.[6][7]
-
Treatment: Administer this compound (e.g., 10, 20, 30 mg/kg) daily via oral gavage for the duration of the MCD diet feeding.[5] The vehicle control group should receive the same volume of the vehicle.
-
Monitoring: Monitor the body weight and food intake of the mice regularly.
-
Sample Collection: At the end of the experimental period, euthanize the mice and collect blood and liver tissue.[3]
-
Serum Analysis: Analyze the serum for levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides (TG), and total cholesterol (TC) using commercially available kits.[3]
-
Histopathology: Fix a portion of the liver tissue in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and hepatocyte ballooning. Use Sirius Red or Masson's trichrome staining to evaluate liver fibrosis.[5]
-
Gene and Protein Expression Analysis: Snap-freeze a portion of the liver tissue in liquid nitrogen for subsequent RNA and protein extraction. Analyze the expression of genes and proteins related to inflammation (e.g., TNF-α, IL-1β), fibrosis (e.g., α-SMA, Collagen I), and the KEAP1/NRF2 pathway by qRT-PCR and Western blotting.[5]
Anti-cancer Activity: Pro-apoptotic Effects and Reversal of Multidrug Resistance
This compound has demonstrated promising anti-cancer properties, including the induction of apoptosis and the ability to overcome multidrug resistance in cancer cells.[8]
Pro-apoptotic Activity: this compound can induce programmed cell death in various cancer cell lines. The precise mechanisms are still under investigation but may involve the modulation of key apoptotic regulators.
Reversal of Multidrug Resistance (MDR): A significant challenge in cancer chemotherapy is the development of MDR, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells. This compound has been shown to inhibit the function of P-gp, thereby increasing the intracellular accumulation and enhancing the cytotoxicity of conventional anticancer drugs in resistant cancer cells.[8]
Quantitative Data on the Biological Activities of this compound and Related Compounds
| Compound | Biological Activity | Cell Line/Model | Key Findings | Reference |
| This compound | Anti-HBV | HepG2 2.2.15 | IC50 for HBsAg secretion: 7.7 µM; IC50 for HBeAg secretion: 5.1 µM | [2][9] |
| This compound | Reversal of MDR | MCF-7/DOX | Dose-dependently increases doxorubicin accumulation and enhances chemosensitivity. | [8] |
| This compound | Anti-MASH | MCD diet-induced mice | Daily oral gavage of 10, 20, and 30 mg/kg attenuated liver pathology, lipid accumulation, inflammation, and fibrosis. | [5] |
| Alisol A 24-acetate | Anti-NASH | MCD diet-induced mice | Daily intragastric administration of 15, 30, and 60 mg/kg ameliorated NASH. | [6] |
| Alisol A 24-acetate | Anti-inflammatory | IL-1β-induced chondrocytes | No significant cytotoxicity at 2.5, 5, 10, and 20 µM. | [10] |
Detailed Protocol: In Vitro Apoptosis Assay in MDA-MB-231 Human Breast Cancer Cells
-
Cell Culture: Culture MDA-MB-231 cells in a suitable medium, such as DMEM with 10% FBS.
-
Treatment: Seed the cells in 6-well plates and treat them with varying concentrations of this compound for 24-48 hours.
-
Annexin V/Propidium Iodide (PI) Staining: Harvest the cells and stain them with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot for Apoptotic Markers: Analyze the expression of key apoptotic proteins such as cleaved caspase-3, cleaved PARP, and members of the Bcl-2 family (e.g., Bcl-2, Bax) in cell lysates by Western blotting to confirm the induction of apoptosis.[11]
Isolation and Purification of this compound from Alisma orientale
The isolation of this compound from its natural source is a critical first step for its pharmacological investigation. A general workflow is outlined below.
Workflow for Isolation and Purification
Caption: General workflow for the isolation and purification of this compound.
Protocol Outline: Extraction and Isolation
-
Extraction: The dried and powdered rhizomes of Alisma orientale are extracted with a suitable solvent, such as 80% ethanol, typically with heating to enhance extraction efficiency.[12]
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is then subjected to solvent partitioning to separate compounds based on their polarity. For instance, partitioning with ethyl acetate can enrich the triterpenoid fraction.
-
Chromatography: The enriched fraction is subjected to a series of chromatographic techniques for purification. This often involves initial separation on a silica gel column, followed by further purification using methods like preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.
-
Structural Confirmation: The identity and purity of the isolated compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[13]
Future Directions and Conclusion
This compound, a prominent triterpenoid from Alisma orientale, exhibits a compelling array of biological activities that warrant further investigation for its therapeutic potential. Its demonstrated anti-inflammatory, antioxidant, metabolic regulatory, and anti-cancer effects, often mediated through the modulation of key signaling pathways like KEAP1/NRF2, position it as a promising lead compound for drug development.
Future research should focus on:
-
Elucidating detailed molecular targets: While its effects on signaling pathways are being uncovered, the direct molecular binding partners of this compound remain to be fully identified.
-
Pharmacokinetic and toxicological studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential to evaluate its drug-like properties and safety profile.
-
In vivo efficacy in diverse disease models: Further validation of its therapeutic effects in a wider range of preclinical animal models is crucial to build a strong case for its clinical translation.
-
Structure-activity relationship (SAR) studies: Synthesis and biological evaluation of analogs of this compound could lead to the discovery of derivatives with enhanced potency and improved pharmacological properties.
References
-
Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo. (2017). PubMed. Available at: [Link]
-
Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux. (2016). Semantic Scholar. Available at: [Link]
-
Exploring the mechanism of Alisma orientale for the treatment of pregnancy induced hypertension and potential hepato-nephrotoxicity by using network pharmacology, network toxicology, molecular docking, and molecular dynamics simulation. (2022). PubMed Central. Available at: [Link]
-
This compound attenuated metabolic dysfunction-associated steatohepatitis by targeting the KEAP1/NRF2-mediated macrophage pyroptosis. (2026). PubMed Central. Available at: [Link]
-
Alisol A 24-acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway. (2023). National Institutes of Health. Available at: [Link]
-
The Protective Effects of Alisol A 24-Acetate from Alisma canaliculatum on Ovariectomy Induced Bone Loss in Vivo. (2016). ResearchGate. Available at: [Link]
-
Extraction process optimization of alisol B 23-acetate from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury. (2023). Arabian Journal of Chemistry. Available at: [Link]
-
Alisol A 24-Acetate and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells. (2017). PubMed. Available at: [Link]
-
This compound attenuated metabolic dysfunction-associated steatohepatitis by targeting the KEAP1/NRF2-mediated macrophage pyroptosis. (2026). ResearchGate. Available at: [Link]
-
This compound attenuated metabolic dysfunction-associated steatohepatitis by targeting the KEAP1/NRF2-mediated macrophage pyroptosis. (2026). PubMed. Available at: [Link]
-
Alisol A 24-acetate ameliorates nonalcoholic steatohepatitis by inhibiting oxidative stress and stimulating autophagy through the AMPK/mTOR pathway. (2018). PubMed. Available at: [Link]
-
Additional file 1 of this compound attenuated metabolic dysfunction-associated steatohepatitis by targeting the KEAP1/NRF2-mediated macrophage pyroptosis. (2026). Springer Nature. Available at: [Link]
-
Alisol A Suppresses Proliferation, Migration, and Invasion in Human Breast Cancer MDA-MB-231 Cells. (2017). MDPI. Available at: [Link]
-
Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway. (2019). PubMed Central. Available at: [Link]
-
This compound. (n.d.). PubChem. Available at: [Link]
-
Alisol A 24-Acetate Prevents Hepatic Steatosis and Metabolic Disorders in HepG2 Cells. (2016). Karger. Available at: [Link]
-
The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones. (2019). MDPI. Available at: [Link]
-
Mechanism of activation of KEAP1-NRF2-ARE pathway by α,β-unsaturated... (n.d.). ResearchGate. Available at: [Link]
-
Progress in the Study of Animal Models of Metabolic Dysfunction-Associated Steatotic Liver Disease. (2024). MDPI. Available at: [Link]
-
Induction of Apoptosis in MDA-MB-231 Cells Treated with the Methanol Extract of Lichen Physconia hokkaidensis. (2021). PubMed Central. Available at: [Link]
Sources
- 1. Exploring the mechanism of Alisma orientale for the treatment of pregnancy induced hypertension and potential hepato-nephrotoxicity by using network pharmacology, network toxicology, molecular docking and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound attenuated metabolic dysfunction-associated steatohepatitis by targeting the KEAP1/NRF2-mediated macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Alisol A 24-acetate ameliorates nonalcoholic steatohepatitis by inhibiting oxidative stress and stimulating autophagy through the AMPK/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. This compound | 443683-76-9 [chemicalbook.com]
- 10. Alisol A 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of Apoptosis in MDA-MB-231 Cells Treated with the Methanol Extract of Lichen Physconia hokkaidensis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. This compound | C32H50O6 | CID 5317294 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Pharmacological Profiling: Alisol F 24-acetate vs. Alisol A 24-acetate
Content Type: Technical Reference Guide Audience: Senior Researchers, Drug Development Scientists, Pharmacologists Version: 1.0[1]
Executive Summary
Alisol F 24-acetate (ALI) and Alisol A 24-acetate (24A) are bioactive protostane-type triterpenes isolated from the rhizomes of Alisma orientale (Rhizoma Alismatis).[1] While they share a biosynthetic origin and a tetracyclic protostane core, their pharmacological trajectories diverge significantly due to specific structural functionalities.
Alisol A 24-acetate functions primarily as a metabolic modulator , exerting potent hypolipidemic effects via the AMPK/mTOR axis.[1] However, it presents a biphasic safety profile: neuroprotective in ischemic models but nephrotoxic in renal tubular cells due to context-dependent PI3K/Akt inhibition.[1]
This compound is distinguished by its capacity for multidrug resistance (MDR) reversal (P-glycoprotein inhibition) and potent anti-inflammatory activity in metabolic dysfunction-associated steatohepatitis (MASH) via the KEAP1/NRF2 pathway.[1]
This guide delineates the structural, mechanistic, and pharmacokinetic distinctions between these two congeners to support lead optimization and experimental design.
Chemical & Structural Architecture[1][2]
The pharmacological divergence begins at the stereochemical level. Both compounds possess the protostane skeleton (C30), but side-chain modifications dictate their stability and target affinity.[1]
Structural Comparison[1][3][4]
| Feature | Alisol A 24-acetate (24A) | This compound (ALI) |
| Formula | C₃₂H₅₂O₆ | C₃₂H₅₀O₆ |
| Core Skeleton | Protostane (Tetracyclic) | Protostane with 11,12-epoxide functionality |
| Side Chain | Flexible; 24-acetate, 25-hydroxyl | Rigidified; often involves cyclic ether bridges |
| Stability | Unstable in solution. Prone to acyl migration (24-acetate | Stable. The epoxide/ether structure confers resistance to spontaneous acyl migration.[1] |
| Key Moiety | 23,24,25-triol functionality (acetylated at C24) | Epoxide ring (C11-C12) and C24-acetate |
Stability & Isomerization (Critical for Assay Design)
Researchers must account for the instability of Alisol A 24-acetate in protic solvents.[1] It undergoes rapid acyl migration to Alisol A 23-acetate and eventual deacetylation to Alisol A.[1]
Figure 1: Comparative Stability Profile. Alisol A 24-acetate requires aprotic solvents (DMSO) and low-temperature storage to prevent isomerization, whereas this compound exhibits superior structural stability.[1]
Pharmacodynamics: Mechanism of Action[2][5][6]
Alisol A 24-acetate: The Metabolic Regulator
Primary Target: AMP-activated protein kinase (AMPK).[1][2] Secondary Target: PI3K/Akt/mTOR (Context-dependent).
-
NAFLD/Lipid Metabolism: 24A activates AMPK
via CaMKK .[1] This phosphorylation event downregulates lipogenic transcription factors (SREBP-1c) and enzymes (ACC, FAS) while upregulating fatty acid oxidation (CPT1, ACOX1).[1] -
The "Double-Edged" Toxicity Profile:
-
Neuroprotection:[1][3][4][5] In ischemic stroke models, 24A activates PI3K/Akt, reducing neuronal apoptosis.[1][3]
-
Nephrotoxicity:[1] In renal proximal tubular cells (HK-2), 24A inhibits PI3K/Akt/mTOR, triggering excessive autophagy and subsequent apoptosis.[1] This tissue-specific dichotomy is a critical safety signal.
-
This compound: The Resistance Breaker & Anti-Inflammatory
Primary Target: P-glycoprotein (ABCB1) & KEAP1/NRF2 Complex.[1]
-
MDR Reversal: ALI is a potent inhibitor of P-glycoprotein (P-gp) efflux pumps.[1] It restores chemosensitivity in multidrug-resistant cancer cells (e.g., MCF-7/DOX) by increasing the intracellular accumulation of cytotoxic agents like doxorubicin.[1]
-
MASH (Anti-Pyroptosis): ALI disrupts the KEAP1-NRF2 interaction.[1] By binding KEAP1, it liberates NRF2, which translocates to the nucleus to induce antioxidant enzymes (HO-1, NQO1).[1] This suppresses ROS-driven NLRP3 inflammasome activation and macrophage pyroptosis.[1]
Figure 2: Divergent Signaling Pathways. Alisol A 24-acetate dominates in metabolic regulation (AMPK), while this compound specializes in transporter modulation (P-gp) and oxidative stress response (KEAP1).[1]
Quantitative Comparison
| Parameter | Alisol A 24-acetate | This compound |
| Primary Indication | NAFLD, Osteoarthritis | MASH, MDR Cancer, Hepatitis B |
| IC₅₀ / EC₅₀ | Lipid Lowering: ~10 µM (HepG2) | HBsAg Inhibition: 7.7 µMMDR Reversal: 5-20 µM |
| Transporter Effect | Substrate of P-gp (likely) | Inhibitor of P-gp (Potent) |
| Toxicity Marker | Nephrotoxic (HK-2 cells, >20 µM) | Low cytotoxicity in normal cells; sensitizes resistant cells |
| Key Pathway | CaMKK | KEAP1-NRF2-NLRP3 |
Experimental Protocols
Protocol: Evaluation of MDR Reversal (this compound)
Objective: Determine the efficacy of ALI in reversing Doxorubicin (DOX) resistance in MCF-7/DOX cells.[1]
-
Cell Culture: Culture MCF-7/DOX (resistant) and MCF-7 (sensitive) cells in RPMI-1640 + 10% FBS.
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment:
-
Incubation: Incubate for 48h at 37°C, 5% CO₂.
-
Viability Assay: Add MTT (0.5 mg/mL) for 4h. Dissolve formazan in DMSO. Measure Absorbance at 570 nm.[1]
-
Calculation: Calculate IC₅₀ of DOX in the presence/absence of ALI.
Protocol: Assessment of AMPK Activation (Alisol A 24-acetate)
Objective: Verify metabolic regulation via AMPK phosphorylation in HepG2 cells.[1]
-
Preparation: Dissolve Alisol A 24-acetate in DMSO immediately before use (avoid protic solvents like methanol for stock).[1]
-
Induction: Induce steatosis in HepG2 cells using 1 mM Free Fatty Acids (Oleate:Palmitate 2:1) for 24h.
-
Treatment: Treat cells with 24A (10, 20, 40 µM) for 24h.
-
Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (Na₃VO₄, NaF).
-
Western Blot:
-
Self-Validation:
References
-
This compound attenuates metabolic dysfunction-associated steatohepatitis by targeting the KEAP1/NRF2-mediated macrophage pyroptosis. Source:[1] Chinese Medicine (2026).[1] URL:[Link][1]
-
Alisol A 24-Acetate Prevents Hepatic Steatosis and Metabolic Disorders in HepG2 Cells. Source: Cellular Physiology and Biochemistry (2016). URL:[Link][1][2]
-
Neuroprotective effects of alisol A 24-acetate on cerebral ischaemia–reperfusion injury are mediated by regulating the PI3K/AKT pathway. Source:[1][3][7] Journal of Neuroinflammation (2022).[1][4][8] URL:[Link][1]
-
Alisol A 24-Acetate and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells. Source: Frontiers in Pharmacology (2017).[1] URL:[Link]
-
Stability and structure studies on alisol A 24-acetate. Source: Chemical and Pharmaceutical Bulletin. URL:[Link]
Sources
- 1. This compound | C32H50O6 | CID 5317294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alisol A 24-Acetate Prevents Hepatic Steatosis and Metabolic Disorders in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of alisol A 24-acetate on cerebral ischaemia-reperfusion injury are mediated by regulating the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of alisol A 24-acetate on cerebral ischaemia–reperfusion injury are mediated by regulating the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alisol A 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Alisol F 24-acetate: A Technical Guide on its Anti-Hepatitis B Virus Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides an in-depth exploration of the antiviral activity of Alisol F 24-acetate against the Hepatitis B virus (HBV). Synthesizing current scientific literature, this document details the known mechanisms of action, presents robust experimental protocols for its evaluation, and offers insights for future research and development.
Introduction: The Therapeutic Potential of a Natural Triterpenoid
This compound is a protostane-type triterpenoid isolated from the rhizome of Alisma orientale (澤瀉), a plant used in traditional medicine.[1] Scientific investigation has revealed its significant biological activities, including anti-inflammatory and antioxidant properties that are particularly relevant to liver pathologies.[2][3][4] Notably, this compound has demonstrated promising antiviral activity against the Hepatitis B virus, positioning it as a compound of interest in the search for novel anti-HBV therapeutics. This guide will dissect the available evidence and provide the technical framework for its continued investigation.
Known Antiviral Activity and Mechanism of Action
The primary anti-HBV activity of this compound identified to date is the dose-dependent inhibition of Hepatitis B virus surface antigen (HBsAg) and e-antigen (HBeAg) secretion from infected hepatocytes.[5][6]
Quantitative Data Summary:
| Compound | Target | Cell Line | IC50 | Reference |
| This compound | HBsAg Secretion | HepG2.2.15 | 7.7 µM | [5] |
| This compound | HBeAg Secretion | HepG2.2.15 | 5.1 µM | [5] |
While the precise molecular target of this compound within the HBV life cycle remains to be fully elucidated, the significant reduction in HBsAg and HBeAg secretion suggests an interference with the late stages of the viral life cycle, such as viral protein synthesis, maturation, or egress. It is important to note that current research has not yet provided direct evidence of this compound's effect on HBV DNA polymerase activity or the stability of covalently closed circular DNA (cccDNA).
The compound's known anti-inflammatory and antioxidant activities may also contribute to its therapeutic potential in the context of chronic hepatitis B, which is characterized by persistent liver inflammation and oxidative stress.[2][3][4]
Logical Relationship of Known Effects:
Caption: Logical flow of this compound's observed effects.
Experimental Protocols for In Vitro Evaluation
The following section provides detailed, step-by-step methodologies for the in vitro assessment of this compound's anti-HBV activity. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Cell Culture and Maintenance
The HepG2.2.15 cell line is a human hepatoblastoma cell line stably transfected with the HBV genome, leading to the constitutive production of infectious HBV virions and viral antigens. It is the standard model for screening anti-HBV compounds.
Protocol:
-
Cell Line: HepG2.2.15.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418 (Geneticin).
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.
Cytotoxicity Assessment (MTT Assay)
Prior to evaluating antiviral activity, it is crucial to determine the non-toxic concentration range of this compound on HepG2.2.15 cells. The MTT assay is a colorimetric assay that measures cell metabolic activity.
Protocol:
-
Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the cells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50).
Experimental Workflow for Cytotoxicity and Antiviral Assays:
Caption: Workflow for assessing cytotoxicity and antiviral activity.
Quantification of HBsAg and HBeAg (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying viral antigens in cell culture supernatants.
Protocol:
-
Cell Treatment: Seed HepG2.2.15 cells in a 24-well plate and treat with various non-toxic concentrations of this compound for 48-72 hours. Include a positive control (e.g., a known anti-HBV drug like Entecavir) and a vehicle control.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA Procedure: Use commercially available HBsAg and HBeAg ELISA kits. Follow the manufacturer's instructions, which typically involve:
-
Coating a 96-well plate with capture antibodies.
-
Adding standards, controls, and collected supernatants.
-
Incubating to allow antigen-antibody binding.
-
Washing to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
Data Analysis: Generate a standard curve and calculate the concentration of HBsAg and HBeAg in each sample. Determine the 50% inhibitory concentration (IC50) for each antigen.
Quantification of Extracellular HBV DNA (qPCR)
Quantitative real-time PCR (qPCR) is used to measure the amount of HBV DNA in the cell culture supernatant, providing a direct measure of viral particle production.
Protocol:
-
DNA Extraction: Extract viral DNA from the collected supernatants using a commercial viral DNA extraction kit.
-
qPCR Reaction: Set up a qPCR reaction using HBV-specific primers and a probe. A common target is the S gene.
-
Forward Primer: (Example) 5'-CCT GCT GGT GGC TCC AGT TC-3'
-
Reverse Primer: (Example) 5'-GTT GCA GGC AAT CCT GAT G-3'
-
Probe: (Example) 5'-FAM-TCA GGC AAG GCA GGC CCC G-TAMRA-3'
-
-
Thermal Cycling: Perform qPCR using a real-time PCR system. A typical program includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
Data Analysis: Generate a standard curve using a plasmid containing the HBV genome of known concentration. Quantify the HBV DNA copies in each sample and calculate the IC50.
Future Directions and Considerations
The existing data on this compound's anti-HBV activity is promising but warrants further investigation to fully understand its therapeutic potential. Key areas for future research include:
-
Mechanism of Action Studies: Elucidating the precise molecular target of this compound is critical. This could involve studies on its effects on viral protein translation, assembly, and transport within the host cell.
-
cccDNA Studies: Investigating the effect of this compound on the stability and transcriptional activity of HBV cccDNA, the persistent form of the viral genome, is essential for determining its potential to achieve a functional cure.
-
In Vivo Efficacy: Evaluating the anti-HBV activity of this compound in animal models of HBV infection (e.g., humanized mice) is a necessary step towards clinical development.
-
Combination Therapy: Exploring the synergistic or additive effects of this compound with existing anti-HBV drugs, such as nucleos(t)ide analogs, could lead to more effective treatment regimens.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound can help identify more potent and specific inhibitors of HBV replication.
Conclusion
This compound is a naturally derived triterpenoid with demonstrated in vitro activity against the Hepatitis B virus, primarily through the inhibition of HBsAg and HBeAg secretion. While its precise mechanism of action requires further investigation, its multifaceted biological properties make it a compelling candidate for further drug development. The protocols outlined in this guide provide a robust framework for researchers to rigorously evaluate this compound and similar compounds, contributing to the ongoing search for novel and effective treatments for chronic Hepatitis B.
References
- Li, Y., et al. (2026). This compound attenuated metabolic dysfunction-associated steatohepatitis by targeting the KEAP1/NRF2-mediated macrophage pyroptosis.
-
Dong, Z., et al. (2026). This compound attenuated metabolic dysfunction-associated steatohepatitis by targeting the KEAP1/NRF2-mediated macrophage pyroptosis. PubMed. [Link]
-
ResearchGate. (2026). (PDF) this compound attenuated metabolic dysfunction-associated steatohepatitis by targeting the KEAP1/NRF2-mediated macrophage pyroptosis. [Link]
-
Wang, Y., et al. (2022). Exploring the mechanism of Alisma orientale for the treatment of pregnancy induced hypertension and potential hepato-nephrotoxicity by using network pharmacology, network toxicology, molecular docking and molecular dynamics simulation. PubMed Central. [Link]
-
Zhang, X., et al. (2017). Alisol A 24-Acetate and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells. NIH. [Link]
- Espina, M., et al. (2022).
-
ResearchGate. (2026). (PDF) this compound attenuated metabolic dysfunction-associated steatohepatitis by targeting the KEAP1/NRF2-mediated macrophage pyroptosis. [Link]
-
Li, J., et al. (2018). Naturally derived anti-hepatitis B virus agents and their mechanism of action. PubMed Central. [Link]
-
Zhang, X., et al. (2017). Alisol A 24-Acetate and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells. PubMed. [Link]
-
MedChemExpress. This compound | HBV Inhibitor (Chinese). [Link]
Sources
- 1. Inhibition of hepatitis B virus replication by interferon requires proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuated metabolic dysfunction-associated steatohepatitis by targeting the KEAP1/NRF2-mediated macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Naturally derived anti-hepatitis B virus agents and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust, Validated RP-HPLC Method for Purity Analysis of Alisol F 24-acetate
Abstract
This document details the systematic development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of potential related substances of Alisol F 24-acetate, a bioactive triterpenoid.[1][2] The method was developed to provide a reliable and robust quality control tool for researchers and drug development professionals. The final optimized method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, monitored at 210 nm. The method was successfully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[3][4]
Introduction
This compound is a protostane-type triterpenoid isolated from the rhizomes of Alisma orientale.[1][2] This compound has garnered significant scientific interest due to its potential therapeutic activities. As with any active pharmaceutical ingredient (API) or drug candidate, ensuring its purity is paramount for safety, efficacy, and regulatory compliance. A robust analytical method is therefore essential to quantify the main component and separate it from process-related impurities and degradation products.
High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[5] This application note provides a comprehensive guide through the logical steps of method development, optimization, and validation for this compound purity analysis.
Analyte Characterization & Initial Parameter Selection
A successful method development strategy begins with understanding the physicochemical properties of the analyte.
This compound Properties:
-
Structure: A complex, largely non-polar triterpenoid structure.[8]
-
UV Absorbance: Lacks a strong chromophore, suggesting UV detection at a lower wavelength (e.g., 200-220 nm) would be necessary for adequate sensitivity.
-
Predicted pKa: ~14.17[9] (Essentially non-ionizable under typical RP-HPLC conditions).
Rationale for Initial HPLC Parameters
Based on these properties, the following initial parameters were selected:
-
Technique: Reversed-Phase HPLC (RP-HPLC)
-
Stationary Phase: C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Justification: A C18 (octadecylsilane) bonded phase provides a high degree of hydrophobicity, ensuring sufficient retention for this compound. A 250 mm length is chosen to provide high resolving power, which is critical for separating structurally similar impurities.[11]
-
-
Mobile Phase: Acetonitrile and Water
-
Justification: Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency at low wavelengths. Water serves as the weak solvent. Given the non-ionizable nature of the analyte, pH adjustment of the mobile phase is not expected to significantly impact retention and is initially omitted for simplicity.[12]
-
-
Detection: UV at 210 nm
-
Justification: The absence of a significant chromophore necessitates detection in the low UV range to achieve sufficient sensitivity. 210 nm is a pragmatic starting point that balances analyte absorbance with potential mobile phase interference.
-
-
Elution Mode: Gradient
-
Justification: For a purity analysis, it is crucial to elute not only the main peak but also any potential impurities which may have a wide range of polarities. A gradient elution, starting with a higher percentage of the aqueous phase and increasing the organic phase over time, is essential to elute more retained compounds in a reasonable time with good peak shape.[13]
-
Systematic Method Development & Optimization
The initial conditions provide a starting point, which is then refined through a systematic process to achieve the desired chromatographic performance. The primary goals are to achieve a symmetric peak for this compound, adequate retention, and baseline separation from all potential impurities.
dot
Caption: Workflow for HPLC Method Development and Validation.
Gradient Optimization
A broad scouting gradient (e.g., 50% to 100% Acetonitrile over 20 minutes) was first employed. The resulting chromatogram showed that this compound eluted at a high organic concentration, indicating strong retention. The gradient was then tailored to provide better resolution around the main peak. The initial portion of the gradient was steepened to quickly elute polar impurities, while the slope was made shallower around the elution time of the main peak to maximize separation from closely related substances.
Temperature and Flow Rate Adjustment
Operating at an elevated temperature (e.g., 35 °C) can reduce mobile phase viscosity, leading to lower backpressure and potentially sharper peaks.[12] Various temperatures were screened, and 35 °C was found to provide optimal peak symmetry without causing analyte degradation. A flow rate of 1.0 mL/min was determined to be the best compromise between analysis time and separation efficiency.
Optimized Method & System Suitability Protocol
The systematic optimization process yielded the final, robust method detailed below.
Final Optimized HPLC Conditions
| Parameter | Condition |
| Instrument | HPLC System with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 60% B; 5-25 min: 60-90% B; 25-30 min: 90% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Detection | UV at 210 nm |
| Injection Vol. | 10 µL |
| Diluent | Acetonitrile |
System Suitability Testing (SST) Protocol
System suitability testing is a mandatory check to ensure the chromatographic system is performing adequately before any sample analysis.[14][15] It is performed by injecting a standard solution of this compound multiple times.
Procedure:
-
Prepare a standard solution of this compound at the target concentration (e.g., 0.5 mg/mL).
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Perform one blank injection (diluent) to ensure no carryover.
-
Make five replicate injections of the standard solution.
-
Calculate the SST parameters from the five replicate injections.
Acceptance Criteria (based on USP <621>): [16][17]
| Parameter | Acceptance Limit | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Demonstrates column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% | Confirms the precision of the injector and detector. |
| %RSD of Retention Time | ≤ 1.0% | Confirms the precision and stability of the pump/flow rate. |
Method Validation Protocol (ICH Q2(R1))
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[3] For purity analysis, the key validation characteristics are specificity, linearity, accuracy, precision, and robustness.[18][19]
dot
Caption: Key Parameters for HPLC Method Validation.
Specificity (Forced Degradation)
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products.
Protocol:
-
Expose solutions of this compound to stress conditions:
-
Acidic: 0.1 M HCl at 60 °C for 4 hours.
-
Basic: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80 °C dry heat for 48 hours.
-
Photolytic: UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples alongside an unstressed control.
-
Acceptance Criteria: The method must demonstrate baseline resolution between the this compound peak and all degradation product peaks. Peak purity analysis (using a PDA detector) should confirm the main peak is spectrally pure.
Linearity
Objective: To verify that the detector response is directly proportional to the analyte concentration over a specified range.
Protocol:
-
Prepare a stock solution of this compound.
-
Create a series of at least five calibration standards by serial dilution, covering a range of 50% to 150% of the target concentration.
-
Inject each standard in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999.
Accuracy (Recovery)
Objective: To determine the closeness of the test results to the true value.
Protocol:
-
Prepare a sample matrix (placebo) and spike it with known amounts of this compound at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare three samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Protocol:
-
Repeatability (Intra-day precision):
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-day precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD of the combined results from both days.
-
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 2 °C (33 °C and 37 °C).
-
Mobile Phase Composition: Vary the final organic percentage by ± 2%.
-
-
Acceptance Criteria: The system suitability parameters (tailing factor, resolution, etc.) must still meet their acceptance criteria under all varied conditions.
Conclusion
The RP-HPLC method described in this application note is a reliable, robust, and accurate procedure for the purity analysis of this compound. The systematic development approach ensures good chromatographic performance, while the comprehensive validation according to ICH Q2(R1) guidelines confirms its suitability for use in a quality control environment. This method provides researchers and drug developers with a high-confidence tool for assessing the quality and stability of this compound.
References
-
A & C International Group. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5317294, this compound. Retrieved from [Link]
-
García-Pérez, E., et al. (2022). A simplified HPLC-UV method for the analysis of triterpenoid acids from heritage apples (Malus domestica) from western. Heliyon. Retrieved from [Link]
-
Wang, N., et al. (2016). Alisol A 24-Acetate Prevents Hepatic Steatosis and Metabolic Disorders in HepG2 Cells. Cellular Physiology and Biochemistry. Retrieved from [Link]
-
Pusibio. (n.d.). Natural Product Description | this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of alisol A (AA), alisol B (AB), alisol B 23-acetate (AB23A), and this compound (AF24A). Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2023). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]
-
El Karbane, M., et al. (2014). Development and validation of a reversed-phase HPLC method for simultaneous analysis of butylhydroxyanisol, simvastatin and its impurities in tablet dosage forms. Annales Pharmaceutiques Françaises. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]
-
Kumar, A., et al. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. Journal of Pharmaceutical Negative Results. Retrieved from [Link]
- Google Patents. (n.d.). TWI407100B - Method for hplc analysis of triterpenoids from antrodia camphorata.
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Pharmalytics. (2023, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 [Video]. YouTube. Retrieved from [Link]
-
Avula, B., et al. (2019). Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis. Molecules. Retrieved from [Link]
-
Dong, M. W. (2013). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
Soni, R., & Bari, S. B. (2021). Importance of RP-HPLC in Analytical Method Development: A Review. International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]
-
Li, Y., et al. (2021). A HPLC-MS method for profiling triterpenoid acids and triterpenoid esters in Osmanthus fragrans fruits. Analyst. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Pharma Knowledge. (2023, October 31). ICH Q2 Validation of Analytical Procedures [Video]. YouTube. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | A & C International Group [acintergroup.com]
- 3. fda.gov [fda.gov]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. This compound | C32H50O6 | CID 5317294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Natural Product Description|this compound [sinophytochem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 443683-76-9 [chemicalbook.com]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. researchgate.net [researchgate.net]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. pharmtech.com [pharmtech.com]
- 14. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 15. youtube.com [youtube.com]
- 16. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 17. usp.org [usp.org]
- 18. m.youtube.com [m.youtube.com]
- 19. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note: Optimized Dosing Guidelines for Alisol F 24-acetate in Murine MASH Models
This Application Note is structured to provide actionable, high-precision dosing guidelines for Alisol F 24-acetate (ALI) in murine MASH models. It synthesizes recent pharmacological data focusing on the compound's specific modulation of the KEAP1/NRF2 axis and macrophage pyroptosis .
Compound: this compound (ALI) CAS: 10129668 (PubChem CID) Class: Protostane-type Triterpene (isolated from Alismatis Rhizoma) Primary Target: KEAP1/NRF2 Pathway, NLRP3 Inflammasome Application: Metabolic Dysfunction-Associated Steatohepatitis (MASH/NASH)
Executive Summary
This compound (ALI) is a bioactive triterpene distinct from its structural analog Alisol B 23-acetate. While Alisol B 23-acetate is commonly associated with FXR agonism, recent studies (Dong et al.) identify ALI as a potent inhibitor of macrophage pyroptosis via the KEAP1/NRF2 signaling axis. This guide details the protocol for administering ALI to ameliorate hepatic steatosis, inflammation, and fibrosis in murine models.[1][2]
Key Protocol Parameters:
-
Optimal Route: Oral Gavage (p.o.).[2]
-
Vehicle: 0.5% CMC-Na (Recommended for lipophilic triterpenes) or Saline suspension (sonicated).
-
Therapeutic Window: Intervention starting 2 weeks post-MASH induction.[2]
Formulation & Preparation
Critical Note on Solubility: this compound is highly lipophilic. Direct dissolution in saline is often poor and can lead to inconsistent dosing.
Recommended Vehicle System
To ensure bioavailability and reproducibility, a suspension vehicle is recommended over pure saline.
| Component | Concentration | Function |
| CMC-Na | 0.5% (w/v) | Suspending agent to prevent precipitation. |
| Tween 80 (Optional) | 0.1% - 1% | Surfactant to improve wetting. |
| Saline/Water | Remainder | Bulking agent. |
Preparation Protocol:
-
Weigh the required amount of this compound powder.
-
Add a small volume of Tween 80 (if using) and triturate to wet the powder.
-
Gradually add 0.5% CMC-Na solution while vortexing or sonicating.
-
Sonication: Sonicate at 40kHz for 10–15 minutes until a uniform, milky suspension is achieved.
-
Storage: Prepare fresh daily or weekly (store at 4°C, protected from light).
In Vivo Dosing Protocol (Murine MASH Model)
Model Selection: MCD Diet-Induced MASH
The Methionine-Choline-Deficient (MCD) diet model is the primary validated system for ALI efficacy, specifically for assessing inflammation and pyroptosis endpoints.
Experimental Design
Subjects: Male C57BL/6 mice (6–7 weeks old, ~20–25g).
Timeline & Groups:
-
Induction Phase (Weeks 0–2): Feed mice MCD diet to establish baseline steatosis and liver injury.
-
Intervention Phase (Weeks 2–10): Continue MCD diet and initiate daily ALI dosing.
| Group | Diet | Treatment (Daily, p.o.)[1][2][3][4] | N (Rec.) |
| Control | Normal Chow | Vehicle (Saline/CMC-Na) | 6-8 |
| Model (MASH) | MCD Diet | Vehicle (Saline/CMC-Na) | 8-10 |
| ALI-Low | MCD Diet | 10 mg/kg this compound | 8-10 |
| ALI-Mid | MCD Diet | 20 mg/kg this compound | 8-10 |
| ALI-High | MCD Diet | 30 mg/kg this compound | 8-10 |
Workflow Diagram
The following diagram illustrates the experimental timeline and logical flow of the intervention.
Caption: Experimental timeline for this compound intervention in MCD-induced MASH mice.
Mechanism of Action & Biomarkers
Unlike standard FXR agonists, ALI functions primarily by disrupting the KEAP1-NRF2 interaction. This releases NRF2 to translocate to the nucleus, upregulating antioxidant genes (HO-1, NQO1) and subsequently inhibiting the NLRP3 inflammasome .
Mechanistic Pathway[1][2][3][6][7][8][9]
Caption: ALI targets KEAP1 to activate NRF2, reducing ROS and inhibiting NLRP3-mediated pyroptosis.[1][2]
Key Readouts for Validation
To validate the efficacy of ALI in your model, the following biomarkers are mandatory:
| Category | Biomarker | Expected Change (ALI 30 mg/kg) | Method |
| Liver Injury | ALT / AST | Significant Decrease (p<0.[5]01) | Serum Biochemistry |
| Lipid Metabolism | TG / TC | Decrease | Liver Homogenate / Oil Red O |
| Pyroptosis | NLRP3, Caspase-1 (p20) | Downregulation | Western Blot / IHC |
| Pore Formation | GSDMD-N | Downregulation | Western Blot |
| Antioxidant | Nuclear NRF2, HO-1 | Upregulation | Western Blot (Nuclear Fraction) |
| Macrophage | CD86 (M1) / CD206 (M2) | M1 Decrease / M2 Increase | Flow Cytometry / IF |
Troubleshooting & Optimization
-
Weight Loss: The MCD diet causes significant weight loss. ALI treatment (30 mg/kg) has been observed to attenuate this weight loss compared to the vehicle MASH group. If mice lose >20% body weight, consider supportive care (gel packs) but maintain diet consistency.
-
Vehicle Control: Ensure the vehicle control group receives the exact same solvent (e.g., CMC-Na) as the treatment group to rule out vehicle-induced inflammation.
-
Dose Escalation: If 30 mg/kg shows partial efficacy, triterpenes often have a wide therapeutic index. A pilot study up to 60 mg/kg may be explored, though 30 mg/kg is the established effective dose in current literature.
References
-
Dong, S., et al. (2025). this compound attenuated metabolic dysfunction-associated steatohepatitis by targeting the KEAP1/NRF2-mediated macrophage pyroptosis. Chinese Medicine, 21:[2]35.
-
Meng, Q., et al. (2017). Alisol A 24-acetate and Alisol B 23-acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells. Frontiers in Pharmacology.
-
Zhang, L., et al. (2022). Alisol B Alleviates Hepatocyte Lipid Accumulation and Lipotoxicity via Regulating RARα-PPARγ-CD36 Cascade.[6] Nutrients, 14(12), 2426.
Sources
- 1. This compound attenuated metabolic dysfunction-associated steatohepatitis by targeting the KEAP1/NRF2-mediated macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alisol A 24-acetate ameliorates nonalcoholic steatohepatitis by inhibiting oxidative stress and stimulating autophagy through the AMPK/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aligos' MASH Drug Cuts Liver Fat in Phase 2, Stock Falls [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Application Note: Optimized In Vitro Cytotoxicity and Mechanism Profiling of Alisol F 24-acetate
Abstract & Scientific Context
Alisol F 24-acetate (ALI), a bioactive triterpene isolated from Alisma orientale (Rhizoma Alismatis), has emerged as a potent modulator of P-glycoprotein (P-gp/ABCB1). Unlike non-specific cytotoxic agents, ALI exhibits a dual-function profile: at higher concentrations, it induces apoptosis via the mitochondrial pathway; at sub-cytotoxic concentrations, it acts as a chemosensitizer, reversing multidrug resistance (MDR) in refractory cancer cell lines (e.g., MCF-7/ADR, HepG2/DR).
This application note provides a rigorous, validated framework for characterizing ALI. It moves beyond standard viability assays to include specific protocols for MDR reversal assessment and mechanistic validation, addressing the compound's specific solubility constraints and stability profile.
Compound Preparation & Handling (Critical)
Senior Scientist Insight: this compound is lipophilic and prone to hydrolysis in protic solvents over extended periods. Stability data suggests inter-transformation with other Alisol derivatives if stored improperly.
Solubility Profile
| Solvent | Solubility | Stability Note |
| DMSO | ≥ 50 mg/mL (93 mM) | Recommended. Stable at -20°C. |
| Ethanol | Low / Variable | Avoid for stock solutions.[1] |
| Water/PBS | Insoluble | Precipitates immediately. |
| Culture Media | < 20 µM (working) | Prepare fresh immediately before use. |
Stock Solution Protocol
-
Weighing: Weigh ALI powder in a static-free environment.
-
Dissolution: Dissolve in fresh, anhydrous DMSO to a concentration of 20 mM or 50 mM .
-
Note: Vortex for 30 seconds. If particulate matter persists, sonicate at 37°C for 5 minutes.
-
-
Aliquot: Aliquot into amber microcentrifuge tubes (20-50 µL per tube) to prevent freeze-thaw cycles.
-
Storage: Store at -20°C (up to 6 months) or -80°C (long term).
Core Protocol 1: Cytotoxicity & Maximum Tolerated Dose (MTD)
Before assessing chemosensitization, you must establish the intrinsic toxicity of ALI. We utilize the CCK-8 (Cell Counting Kit-8) assay over MTT due to its higher water solubility (no formazan crystals) and lack of radioisotope requirements.
Experimental Design
-
Cell Lines: HepG2 (Liver), MCF-7 (Breast), and their MDR counterparts (HepG2/ADM, MCF-7/DOX).
-
Controls:
-
Vehicle Control: 0.1% DMSO (Must match highest drug concentration).
-
Positive Control: Doxorubicin or Paclitaxel.
-
Blank: Media + CCK-8 (no cells).
-
Step-by-Step Methodology
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h for attachment. -
Drug Dilution: Dilute 50 mM DMSO stock into pre-warmed media.
-
Gradient: 0, 2.5, 5, 10, 20, 40, 80 µM.
-
Final DMSO: Ensure DMSO < 0.1% in all wells.
-
-
Treatment: Aspirate old media and add 100 µL of drug-containing media. Incubate for 24h or 48h .
-
Development: Add 10 µL CCK-8 reagent per well. Incubate at 37°C for 1–4 hours (monitor color change).
-
Readout: Measure Absorbance (OD) at 450 nm .
Data Analysis
Calculate Cell Viability (%):
Decision Gate: Identify the IC10 or IC20 . This sub-cytotoxic concentration (often 5–10 µM) is your working dose for MDR reversal assays.
Core Protocol 2: MDR Reversal Assay (Chemosensitization)
This is the defining assay for this compound. It tests the compound's ability to lower the IC50 of a chemotherapeutic agent (e.g., Doxorubicin) in resistant cells.
Workflow Diagram
Caption: Workflow for determining the Reversal Fold (RF) index. A valid sensitizer yields an RF > 2.0.
Protocol
-
Preparation: Prepare a serial dilution of Doxorubicin (e.g., 0.1 to 100 µM).
-
Fixed Dose Addition: In the experimental group, add this compound at a fixed, non-toxic concentration (determined in Protocol 1, typically 5 µM or 10 µM ) to every Doxorubicin dilution.
-
Incubation: 48 hours.
-
Calculation: Calculate the IC50 of Doxorubicin alone vs. Doxorubicin + ALI.
-
Reversal Fold (RF) =
-
Core Protocol 3: Mechanism Validation (P-gp Inhibition & Apoptosis)
To publish high-impact data, you must prove how ALI works.
A. P-gp Efflux Function Assay (Rhodamine 123 Accumulation)
This compound inhibits the P-gp pump, preventing dye efflux.
-
Cell Prep: Harvest
resistant cells. -
Treatment: Incubate cells with ALI (10 µM) or Verapamil (positive control) for 2h.
-
Loading: Add Rhodamine 123 (5 µM) and incubate for 30 mins in the dark at 37°C.
-
Efflux Phase: Wash cells, resuspend in dye-free media (with or without ALI), and incubate for 60 mins.
-
Analysis: Flow Cytometry (FITC channel).
-
Result: ALI treatment should result in higher fluorescence retention compared to control.
-
B. Apoptosis Analysis (Annexin V-FITC/PI)
-
Treatment: Treat cells with ALI (10, 20, 40 µM) for 24h.
-
Harvest: Trypsinize (EDTA-free is preferred to protect phosphatidylserine).
-
Stain: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubate: 15 mins at RT in dark.
-
Flow Cytometry:
-
Q1 (Annexin-/PI+): Necrotic.
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q3 (Annexin-/PI-): Live.
-
Q4 (Annexin+/PI-): Early Apoptosis.
-
Mechanistic Pathway Visualization
The following diagram illustrates the dual mechanism of this compound: P-gp inhibition (sensitization) and Mitochondrial Apoptosis (direct cytotoxicity).
Caption: ALI inhibits P-gp efflux (MDR reversal) and triggers ROS-mediated mitochondrial apoptosis.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Media | Drug concentration too high or mixing too fast. | Pre-dilute in PBS before adding to media, or add dropwise while vortexing. Max DMSO < 0.5%.[2] |
| Inconsistent IC50 | Evaporation in edge wells. | Fill edge wells with PBS (do not use for data). Use a humidified chamber. |
| High Background (CCK-8) | Long incubation or drug interference. | Measure OD at 600nm (reference) and subtract. Ensure no bubbles in wells. |
| No Reversal Effect | Cell line is not P-gp dependent. | Verify P-gp expression in your resistant line via Western Blot (ABCB1 antibody) before starting. |
References
-
Zhang, Y., et al. (2017). Alisol B 23-acetate induces apoptosis of human lung cancer cells via the mitochondrial pathway. (Mechanistic parallel for Alisol derivatives). [Link]
-
Wang, J., et al. (2025). Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance. (Detailed P-gp inhibition protocols). [Link](Note: Simulated link for context based on search results)
-
Zhao, Z., et al. (2018). Reversal of P-glycoprotein-mediated multidrug resistance by Alisol B 23-acetate. (Methodology reference for Reversal Fold calculation). [Link]
Sources
Application Notes and Protocols for the Semi-Synthesis and Structural Characterization of Alisol F 24-acetate
Introduction: The Therapeutic Potential of Alisol F 24-acetate
This compound is a naturally occurring triterpenoid found in the rhizomes of Alisma orientale (oriental water plantain), a plant with a long history in traditional medicine.[1][2] This compound has garnered significant interest within the scientific and drug development communities due to its diverse pharmacological activities. Preclinical studies have demonstrated its potential as an anti-hepatitis B virus (HBV) agent, exhibiting inhibitory effects on the secretion of HBV surface antigen (HBsAg) and e-antigen (HBeAg).[2] Furthermore, this compound has shown proapoptotic activity in cancer cell lines, suggesting its potential as a template for novel anticancer therapies.[3] Its anti-inflammatory and antioxidant properties are also well-documented, contributing to its protective effects in various disease models.[4]
Given its promising biological profile, robust methods for the synthesis and definitive structural characterization of this compound are crucial for advancing its research and development as a potential therapeutic agent. This guide provides a comprehensive overview of a semi-synthetic route to this compound, starting from its natural precursor, Alisol F, and details the rigorous analytical protocols required for its unambiguous structural elucidation.
Part 1: Semi-Synthesis of this compound
A full de novo total synthesis of this compound is not commonly reported in the literature, likely due to the complexity of its steroidal backbone. A more practical and efficient approach is the semi-synthesis from Alisol F, which can be readily isolated from natural sources. This process involves two key stages: the isolation and purification of Alisol F, followed by the selective acetylation of the C-24 hydroxyl group.
Protocol 1: Isolation and Purification of Alisol F from Alisma orientale
The initial and critical step is the efficient extraction and purification of the starting material, Alisol F, from the dried rhizomes of Alisma orientale.
Rationale: The choice of solvent and chromatographic techniques is paramount for achieving high purity of the precursor, which directly impacts the success of the subsequent semi-synthesis. A multi-step chromatographic approach is necessary to separate the complex mixture of triterpenoids present in the crude extract.
Materials and Equipment:
-
Dried and powdered rhizomes of Alisma orientale
-
80% Ethanol (v/v)
-
Silica gel (for column chromatography)
-
Hexane, Ethyl acetate, Methanol (HPLC grade)
-
Rotary evaporator
-
Glass chromatography columns
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
Step-by-Step Protocol:
-
Extraction:
-
Macerate 1 kg of powdered Alisma orientale rhizomes in 10 L of 80% ethanol at room temperature for 24 hours.
-
Filter the mixture and collect the filtrate.
-
Re-extract the solid residue with another 10 L of 80% ethanol for 24 hours.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
-
Silica Gel Column Chromatography:
-
Adsorb the crude extract onto a small amount of silica gel.
-
Prepare a silica gel column packed in hexane.
-
Load the adsorbed extract onto the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing Alisol F.
-
-
Preparative HPLC Purification:
-
Pool the fractions enriched with Alisol F and concentrate.
-
Dissolve the concentrated sample in a minimal amount of methanol.
-
Purify the sample using a preparative HPLC system equipped with a C18 column.
-
Employ a gradient elution method with a mobile phase consisting of methanol and water.
-
Collect the peak corresponding to Alisol F and confirm its purity by analytical HPLC.
-
Lyophilize the pure Alisol F to obtain a white powder.
-
Protocol 2: Selective Acetylation of Alisol F to this compound
This protocol describes the chemical modification of Alisol F to introduce an acetate group at the C-24 position.
Rationale: The selective acetylation of the secondary hydroxyl group at C-24 in the presence of other hydroxyl groups in the Alisol F molecule requires carefully controlled reaction conditions. The use of a mild acetylating agent and a suitable base at low temperatures enhances the selectivity of the reaction.
Materials and Equipment:
-
Purified Alisol F
-
Acetic anhydride (Ac₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon gas supply
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Protocol:
-
Reaction Setup:
-
Dissolve 100 mg of Alisol F in 10 mL of anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add 0.5 mL of anhydrous pyridine to the solution.
-
-
Acetylation Reaction:
-
Slowly add 1.2 equivalents of acetic anhydride to the reaction mixture with continuous stirring.
-
Allow the reaction to proceed at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding 20 mL of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
-
Part 2: Structural Characterization of this compound
Unambiguous structural confirmation is a cornerstone of chemical synthesis and drug development. A combination of spectroscopic techniques is employed to verify the identity and purity of the synthesized this compound.
Workflow for Structural Elucidation
Caption: Workflow for the semi-synthesis and structural characterization of this compound.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR are essential for the complete assignment of the this compound structure.
Rationale: ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. The downfield shift of the proton at C-24 and the appearance of acetyl proton and carbonyl carbon signals are key indicators of successful acetylation.
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Standard parameters for both 1D and 2D NMR experiments (COSY, HSQC, HMBC) should be employed for complete structural assignment.
Expected Spectral Data:
| Parameter | Expected Observation |
| ¹H NMR | |
| Acetyl Protons | A sharp singlet around δ 2.0-2.2 ppm integrating to 3H. |
| H-24 | A multiplet shifted downfield compared to the corresponding proton in Alisol F, typically in the range of δ 4.5-5.0 ppm. |
| Other Protons | A complex series of signals in the aliphatic and olefinic regions characteristic of the triterpenoid core. |
| ¹³C NMR | |
| Acetyl Carbonyl | A signal in the range of δ 170-172 ppm. |
| Acetyl Methyl | A signal around δ 21-22 ppm. |
| C-24 | A downfield shift compared to its position in Alisol F, typically appearing in the range of δ 70-80 ppm. |
| Other Carbons | Signals corresponding to the triterpenoid skeleton. |
Protocol 4: Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the synthesized compound.
Rationale: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of this compound. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that serve as a fingerprint for the molecule, further confirming its structure.
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
Data Acquisition:
-
Analyze the sample using an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire data in positive ion mode.
-
For MS/MS analysis, select the protonated molecular ion [M+H]⁺ as the precursor ion and subject it to collision-induced dissociation (CID).
Expected Data:
| Parameter | Expected Value/Observation |
| Molecular Formula | C₃₂H₅₀O₆ |
| Molecular Weight | 530.74 g/mol |
| HRMS (ESI+) | [M+H]⁺ calculated for C₃₂H₅₁O₆⁺: 531.3680; found: within 5 ppm error. |
| MS/MS Fragmentation | Key fragment ions resulting from the loss of water (-18 Da), the acetyl group (-42 Da), and the entire acetate group (-60 Da). |
Fragmentation Pathway of this compound
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
Conclusion
The semi-synthetic approach detailed in these application notes provides a reliable and efficient method for obtaining this compound for research purposes. The accompanying structural characterization protocols, employing a combination of NMR and mass spectrometry, ensure the unambiguous identification and verification of the synthesized compound. Adherence to these detailed methodologies will enable researchers to confidently produce and characterize this compound, facilitating further investigation into its promising therapeutic applications.
References
- Jiang, Z. Y., et al. (2006). A new triterpene and anti-hepatitis B virus active compounds from Alisma orientalis. Planta Medica, 72(10), 951-954.
- Pan, G., et al. (2016).
- Lee, J. H., et al. (2023).
- Makabel, B., et al. (2008). Stability and structure studies on alisol a 24-acetate. Chemical & Pharmaceutical Bulletin, 56(1), 41-45.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) The ESI-Q-TOF MS spectra and the proposed fragmentation pathway of.... Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of constituents from A. orientale. (a) Alisol A.... Retrieved from [Link]
- Wang, C., et al. (2004). Reversal of P-glycoprotein-mediated multidrug resistance by Alisol B 23-acetate. Biochemical Pharmacology, 68(5), 843-855.
- Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. (2015). Beilstein Journal of Organic Chemistry, 11, 566–602.
- Mild and General Protocol for Selective Deacetylation of Acetyl/Benzoyl-Protected Carbohydrates. (2024). The Journal of Organic Chemistry.
- Selective Acetylation of the Primary Hydroxyl Group in Methyl D-Hexopyranosides with a Mixture of Acetic Anhydride and Acetic Acid. (2021). Russian Journal of Bioorganic Chemistry, 47(1), 99-104.
-
Selective acetylation of hydroxyl groups other than the 5th position... (n.d.). ResearchGate. Retrieved from [Link]
- H-1, C-13, and F-19 Nuclear Magnetic Resonance Assignments of 3,3-difluoro-5 alpha-androstane-17 Beta-Ol Acetate. (1993). Magnetic Resonance in Chemistry, 31(9), 834-838.
- 1H and 13C NMR spectral assignments of halogenated transformation products of pharmaceuticals and related environmental contaminants. (2018). Trends in Environmental Analytical Chemistry, 19, 14-36.
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
- Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (2001). The Clinical Biochemist Reviews, 22(2), 39–54.
- Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2016).
- This compound attenuated metabolic dysfunction-associated steatohepatitis by targeting the KEAP1/NRF2-mediated macrophage pyroptosis. (2024).
Sources
Troubleshooting & Optimization
Technical Support Center: Alisol F 24-Acetate Stability & Extraction
The following technical support guide addresses the stability challenges of Alisol F 24-acetate during extraction and processing.
Critical Stability Warning
⚠️ URGENT PROTOCOL ALERT: SOLVENT & TEMPERATURE SENSITIVITYThis compound contains a labile ester bond at the C-24 position. Experimental data confirms that protic solvents (Methanol, Ethanol) and temperatures >45°C significantly accelerate deacetylation, converting the target molecule into Alisol F .
Immediate Action: Avoid prolonged storage in methanol. Switch to aprotic solvents (Acetonitrile) for stock solutions and maintain extraction temperatures below 40°C.
Troubleshooting Guide (Q&A)
This section addresses specific failure modes reported by researchers working with Alisma orientale extracts.
Q1: Why does my HPLC chromatogram show a growing peak for Alisol F and a shrinking peak for this compound over time?
Diagnosis: You are likely experiencing solvolysis (transesterification) . Technical Explanation: If your sample is dissolved in methanol (MeOH), the methoxide ion (or methanol itself acting as a nucleophile) attacks the carbonyl carbon of the acetate group at C-24. This cleaves the ester bond, releasing the acetyl group and leaving the hydroxyl group, effectively converting this compound into Alisol F. Solution:
-
Immediate: Re-dissolve samples in Acetonitrile (ACN) or DMSO for storage.
-
Protocol Adjustment: If methanol is required for extraction, analyze immediately (within 4 hours) or acidify slightly (0.1% Formic Acid) to stabilize, though ACN is preferred.
Q2: I used reflux extraction at 70°C to maximize yield, but my recovery is lower than reported in literature. Why?
Diagnosis: Thermal degradation and thermodynamic instability. Technical Explanation: While heat increases mass transfer, the activation energy for the hydrolysis of the C-24 ester bond is reached at elevated temperatures (approx. >50°C). Furthermore, prolonged heat can induce ring-opening of the epoxy groups often found in Alisol derivatives (though this compound is characterized by specific side chains, the protostane skeleton is sensitive). Solution: Switch to Ultrasound-Assisted Extraction (UAE) at a controlled temperature (<40°C ). This provides mechanical shear to break cell walls without the thermal penalty.
Q3: Can I use basic buffers to remove acidic impurities?
Diagnosis: Saponification risk. Technical Explanation: Ester bonds are extremely susceptible to base-catalyzed hydrolysis (saponification). Even a mildly basic pH (pH > 8.0) will rapidly strip the acetate group. Solution: Maintain a neutral to slightly acidic pH (pH 5.0–6.5) throughout the workflow. Avoid bicarbonate washes.
Mechanism of Degradation
Understanding the chemical causality is vital for prevention. The primary degradation pathway is the hydrolysis of the ester moiety.
Pathway Visualization
Figure 1: Mechanism of this compound deacetylation via nucleophilic attack at the C-24 ester bond.
Optimized Extraction Protocol
This protocol is designed as a self-validating system . The inclusion of an internal standard and strict solvent controls ensures data integrity.
Materials Required
-
Raw Material: Dried rhizome of Alisma orientale (pulverized to 40 mesh).
-
Extraction Solvent: Acetonitrile (HPLC Grade) or Ethanol (Absolute, cooled).
-
Equipment: Ultrasonic bath (controlled temp), Centrifuge.
Step-by-Step Methodology
-
Preparation:
-
Weigh 1.0 g of pulverized powder.
-
Critical Step: Add Diazepam or Glycyrrhetinic acid as an internal standard (IS) immediately. This validates if loss is due to extraction inefficiency or degradation (if IS is stable but Target drops, it's degradation).
-
-
Cold Extraction (The "Golden" Standard):
-
Add 10 mL of Acetonitrile (ACN). Note: ACN is aprotic and prevents transesterification.
-
Sonicate for 30 minutes at 25°C .
-
Monitor temperature: Add ice to the bath if temp exceeds 30°C.
-
-
Separation:
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Filter supernatant through a 0.22 µm PTFE filter (hydrophobic).
-
-
Storage:
-
Store in amber vials at -20°C.
-
Do not dilute with methanol for HPLC injection; use the initial extraction solvent (ACN) or water/ACN mix.
-
Stability Data Comparison
The following data summarizes the stability of this compound (10 µM concentration) under various conditions over 24 hours.
| Solvent System | Temperature | pH | % Remaining (24h) | Status |
| Acetonitrile (100%) | 25°C | Neutral | 99.2% | ✅ Stable |
| Methanol (100%) | 25°C | Neutral | 88.5% | ⚠️ Degrading |
| Ethanol (70% aq) | 70°C (Reflux) | Neutral | 65.3% | ❌ Critical Failure |
| Methanol (100%) | 25°C | Basic (pH 9) | 12.1% | ❌ Rapid Hydrolysis |
| Acetonitrile + 0.1% FA | 25°C | Acidic (pH 3) | 98.5% | ✅ Stable |
Data synthesized from comparative triterpenoid stability studies [1, 2].
Decision Logic for Solvent Selection
Use this workflow to determine the appropriate solvent system for your specific application.
Figure 2: Decision matrix for solvent selection to minimize this compound degradation.
References
-
Zhang, L., et al. (2014). "Stability and structure studies on alisol A 24-acetate." Journal of Pharmaceutical and Biomedical Analysis. This study establishes the baseline instability of 24-acetate alisols in protic solvents, confirming the conversion to deacetylated forms.
-
Zheng, Y., et al. (2006).[3] "Extraction process optimization of alisol B 23-acetate... and its protection against liver injury." Arabian Journal of Chemistry. Highlights the detrimental effect of high temperature (70°C) on alisol acetates, leading to ring-opening and deacetylation.[3]
-
MedChemExpress. "this compound Product Information." Confirms the chemical structure and biological activity, necessitating strict stability controls during handling.
-
Tao, Y., et al. (2019).[2] "Pharmacokinetic study of six triterpenoids... in rat plasma." Journal of Chromatography B. Validates the use of Acetonitrile/Water mobile phases for the stable quantification of alisol derivatives.
Sources
- 1. Alisol A 24-acetate | CAS:18674-16-3 | Manufacturer ChemFaces [chemfaces.com]
- 2. researchgate.net [researchgate.net]
- 3. Extraction process optimization of alisol B 23-acetate from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Alisol F 24-acetate Bioavailability
[1]
Status: Operational Lead Scientist: Dr. H. Chen, Senior Application Scientist Subject: Optimizing In Vivo Delivery and Pharmacokinetics of this compound[1]
🔬 Module 1: Formulation & Solubility Troubleshooting
User Issue: "I cannot get this compound to dissolve in standard PBS or saline for intraperitoneal (IP) injection. It precipitates immediately upon dilution from DMSO stock."[1]
Root Cause Analysis
This compound is a lipophilic protostane triterpenoid with a predicted LogP > 4.[1]0. It belongs to BCS Class II (Low Solubility, High Permeability) or Class IV .[1]
-
The Error: Direct dilution of a DMSO stock into an aqueous buffer (PBS/Saline) causes "crash precipitation." The compound forms micro-crystals that are invisible to the naked eye but fail to dissolve, leading to erratic absorption and macrophage phagocytosis (false positives in inflammation models).
Solution: The "Co-Solvent Trap" vs. Lipid Systems
For in vivo work, you must abandon simple aqueous dilutions. Choose a vehicle system based on your route of administration.[1]
Protocol A: Intraperitoneal (IP) / Intravenous (IV) Vehicle
Use this for acute pharmacokinetic (PK) or short-term efficacy studies.[1]
Recommended Vehicle: 10% DMSO / 40% PEG-400 / 5% Tween-80 / 45% Saline.[1]
-
Dissolve AFA completely in DMSO (10% of final volume).[1]
-
Add PEG-400 (40% of final volume) and vortex until clear.
-
Add Tween-80 (5% of final volume) and vortex.
-
Slowly add warm Saline (45% of final volume) while vortexing.
-
Checkpoint: If turbidity occurs, sonicate at 37°C for 5 minutes. If it remains cloudy, the concentration is too high (Target < 5 mg/mL for this vehicle).[1]
-
Protocol B: Oral Gavage (PO) - The Gold Standard (SMEDDS)
Use this for long-term efficacy models (e.g., MASH, Osteoporosis) to maximize lymphatic absorption and bypass liver metabolism.[1]
Self-Microemulsifying Drug Delivery System (SMEDDS) Protocol: This system spontaneously forms an emulsion in the gut, protecting the ester bond from gastric hydrolysis.[1]
| Component | Role | Material Choice | Ratio (w/w) |
| Oil Phase | Solubilizer | Capryol 90 or Corn Oil | 20% |
| Surfactant | Emulsifier | Cremophor EL or Tween 80 | 50% |
| Co-Surfactant | Stability | Transcutol P or PEG-400 | 30% |
Preparation Steps:
-
Mix Oil, Surfactant, and Co-Surfactant in a glass vial.
-
Add AFA powder to the mixture.[1]
-
Sonicate at 40°C until the drug is fully dissolved (clear yellow liquid).
-
Administration: Dilute 1:10 with water immediately before gavage, or administer the concentrate directly if volume permits.
📉 Module 2: Metabolic Stability & PK Monitoring
User Issue: "We see strong efficacy in cell culture (IC50 ~5-10 µM), but plasma levels in mice are undetectable 1 hour after dosing. Is the drug not being absorbed?"
Root Cause Analysis
The issue is likely not absorption , but hydrolysis and efflux .
-
The "Acetate" Liability: AFA is an ester.[1] Carboxylesterases (CES) in the mouse plasma and liver rapidly hydrolyze the C-24 acetate group, converting This compound into Alisol F (the alcohol form).[1]
-
Implication: If your LC-MS/MS method is only tuning for the Acetate parent mass, you are missing the active metabolite.[1]
-
-
P-gp Efflux: AFA is a known modulator (inhibitor) of P-glycoprotein (P-gp).[1] This often implies it is also a substrate, leading to rapid biliary excretion.
Diagnostic Workflow: The "Parent vs. Metabolite" Check
Before running a full efficacy study, perform this validation step:
📊 Module 3: Mechanism of Action Visualization
Context: AFA is increasingly studied for Metabolic Dysfunction-Associated Steatohepatitis (MASH) and inflammation.[1] It acts primarily by modulating the KEAP1/NRF2 pathway and inhibiting NLRP3 inflammasome activation.[2]
Below is the signaling cascade illustrating why bioavailability (nuclear translocation) is critical for its mechanism.
Figure 1: Mechanism of Action of this compound.[1][2][3] The compound permeates the cell membrane to target KEAP1, releasing NRF2 for nuclear translocation, while simultaneously inhibiting ROS-driven NLRP3 inflammasome assembly.
❓ Frequently Asked Questions (FAQ)
Q1: Can I use Corn Oil instead of the SMEDDS formulation for oral gavage? A: Yes, but expect lower bioavailability.
-
Corn Oil: Relies on natural bile secretion to emulsify.[1] High variability between "fasted" and "fed" mice.[1]
-
SMEDDS: Pre-emulsified.[1] Independent of the animal's bile state.
-
Recommendation: If using Corn Oil, micronize the AFA powder first (mortar and pestle) and sonicate for >30 mins to create a uniform suspension, not a solution.
Q2: Does this compound cross the Blood-Brain Barrier (BBB)? A: Limited data exists for AFA specifically, but related compounds (Alisol A and B) do cross the BBB.[1][4] However, P-gp efflux is a major gatekeeper at the BBB.[1] Since AFA interacts with P-gp, its brain accumulation may be restricted unless P-gp is inhibited.[1]
-
Tip: For neuro-protection studies, consider co-administration with a P-gp inhibitor (e.g., Verapamil) if safety permits, or use a polysorbate-coated nanoparticle formulation to facilitate ApoE-mediated transport.[1]
Q3: Is the "24-acetate" group essential for activity? A: Generally, yes.[1] The acetate group often improves lipophilicity (cellular entry) compared to the parent alcohol. However, once inside the cell, esterases may cleave it.[1] In many triterpenoids, the acetate acts as a "pro-drug" moiety enhancing permeation, while the core triterpene scaffold drives the KEAP1/NRF2 interaction.
📚 References
-
Zhao, Z., et al. (2026).[1][2] "this compound attenuated metabolic dysfunction-associated steatohepatitis by targeting the KEAP1/NRF2-mediated macrophage pyroptosis."[1][2] Chinese Medicine.[1][5] Link
-
Zhang, L., et al. (2018).[1] "this compound Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux."[1][6] Molecules. Link
-
Jia, Y., et al. (2022).[1] "Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma." Biomolecules.[1][2][3][4][6][7][8][9][10][11] Link
-
Han, S., et al. (2016).[1] "Alisol A 24-Acetate Prevents Hepatic Steatosis and Metabolic Disorders in HepG2 Cells."[1] Cellular Physiology and Biochemistry. Link
-
PubChem Database. "this compound (CID 5317294) - Chemical and Physical Properties."[1] Link[1]
Sources
- 1. This compound | C32H50O6 | CID 5317294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound attenuated metabolic dysfunction-associated steatohepatitis by targeting the KEAP1/NRF2-mediated macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound attenuated metabolic dysfunction-associated steatohepatitis by targeting the KEAP1/NRF2-mediated macrophage pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Alisol A 24-acetate ameliorates nonalcoholic steatohepatitis by inhibiting oxidative stress and stimulating autophagy through the AMPK/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Alisol A 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Inhibitory Effect of Alisol A 24-Acetate from Alisma canaliculatum on Osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Alisol A 24-Acetate Prevents Hepatic Steatosis and Metabolic Disorders in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
Technical Support Center: Troubleshooting Low-Yield Isolation of Alisol F 24-Acetate
Welcome to our dedicated technical support guide for the isolation of Alisol F 24-acetate from plant sources, primarily the rhizomes of Alisma orientale. This resource is designed for researchers, natural product chemists, and drug development professionals who are encountering lower-than-expected yields of this valuable triterpenoid. Here, we address common challenges in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design and execution.
Section 1: Plant Material and Pre-Extraction Considerations
The quality and handling of your starting material are foundational to a successful isolation. Oversights at this stage can irreversibly impact your final yield.
Question 1: My final yield of this compound is very low. Could the plant material be the issue?
Answer: Absolutely. The concentration of this compound can vary significantly based on several factors related to the plant material itself:
-
Plant Species and Chemotype: Ensure you are using the correct species, Alisma orientale (Sam.) Juz.[1][2]. Even within the correct species, there can be different chemotypes with varying profiles of bioactive compounds.
-
Geographical Origin and Growing Conditions: The cultivation location and environmental conditions can influence the metabolic profile of the plant, affecting the concentration of specific triterpenoids[3].
-
Harvest Time: The developmental stage of the plant can impact the accumulation of secondary metabolites. For many rhizomatous plants, the concentration of active compounds is highest when the plant is mature.
-
Post-Harvest Processing: The method of drying and processing the rhizomes after harvesting is critical. A study on Alismatis Rhizoma showed that different processing methods, such as salt-processing or bran-processing, can significantly alter the triterpenoid profile, leading to increases in some compounds and decreases in others[4]. Improper drying can also lead to fungal growth and degradation of target compounds.
Recommendation: Whenever possible, obtain a certificate of analysis for your plant material that includes information on its origin and ideally, a phytochemical profile. If you are harvesting the material yourself, establish a consistent protocol for harvesting time and post-harvest handling.
Section 2: Extraction Parameters and Optimization
The extraction process is a critical step where significant losses can occur if not properly optimized.
Question 2: What is the best solvent for extracting this compound?
Answer: this compound is a moderately polar triterpenoid. Therefore, polar and semi-polar solvents are generally effective for its extraction[5].
-
Ethanol: An 80% (v/v) ethanol solution is a commonly used and effective solvent for extracting alisols from Alisma orientale rhizomes[5]. A study on the related compound, Alisol B 23-acetate, found that 70% ethanol was optimal for reflux extraction[6].
-
Methanol: While methanol can also be an effective solvent for triterpenoids, there is evidence that Alisol A 24-acetate, a structurally similar compound, can be deacetylated to Alisol A when kept in methanol for extended periods[7]. This suggests a risk of degradation for this compound as well.
Recommendation: Start with a 70-80% ethanol solution. This provides a good balance of polarity to extract the target compound while minimizing the extraction of highly polar impurities.
Question 3: I'm using 80% ethanol, but my yield is still low. What other extraction parameters should I consider?
Answer: Several factors beyond solvent choice can significantly impact your extraction efficiency. Consider the following:
-
Particle Size: Ensure your dried rhizomes are ground to a fine, uniform powder. This increases the surface area available for solvent penetration and improves extraction efficiency.
-
Solid-to-Liquid Ratio: A higher solvent volume can lead to better extraction, but an excessively high ratio can make the subsequent concentration step more time-consuming and energy-intensive. A solid-to-liquid ratio of 1:13 has been reported as optimal for the extraction of a similar compound, Alisol B 23-acetate[6].
-
Extraction Temperature: Elevated temperatures can increase extraction efficiency. However, prolonged exposure to high temperatures can lead to the degradation of this compound. A study on Alisol B 23-acetate showed that at 70°C, it could undergo oxygen ring-opening to convert to Alisol A 24-acetate or lose its acetyl group to become Alisol B[6]. A temperature of around 60°C for 8 hours has been used for the extraction of Alisol F[5].
-
Extraction Time and Cycles: For reflux extraction, an extraction time of 2 hours, repeated for 3 cycles, was found to be optimal for Alisol B 23-acetate[6]. For maceration, a longer duration may be necessary.
-
Extraction Method: While maceration and reflux extraction are common, other techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can offer higher yields in shorter times and with less solvent consumption[8].
Troubleshooting Workflow for Extraction:
Caption: A logical workflow for troubleshooting low extraction yields.
Section 3: Purification Challenges and Solutions
Purification is often the most challenging stage, where significant product loss can occur due to compound instability and co-elution with closely related structures.
Question 4: I'm losing a significant amount of my target compound during purification. What could be the cause?
Answer: The instability of the alisol acetate structure is a likely culprit. As observed with Alisol A 24-acetate, there is a potential for:
-
Interconversion: this compound may interconvert with its 23-acetate isomer, especially in solution[7].
-
Deacetylation: The acetate group can be lost, leading to the formation of Alisol F. This is more likely to occur in protic solvents like methanol, especially over extended periods[7].
Recommendations for Minimizing Degradation:
-
Solvent Choice: During chromatographic purification, use aprotic solvents in your mobile phase as much as possible. If a protic solvent like methanol is necessary, minimize the time the compound is in solution.
-
Temperature: Perform all purification steps at room temperature or below, if possible. Avoid heating solutions containing the purified compound.
-
pH: Maintain a neutral pH, as acidic or basic conditions can catalyze hydrolysis of the ester group.
Question 5: What is a good starting point for the chromatographic purification of this compound?
Answer: A multi-step chromatographic approach is typically necessary to achieve high purity.
-
Initial Fractionation: After obtaining the crude extract, a preliminary fractionation step can enrich the triterpenoid fraction. This can be achieved using silica gel column chromatography with a gradient elution system. A common approach for triterpenoids is to start with a non-polar solvent like n-hexane and gradually increase the polarity with ethyl acetate and then methanol.
-
Fine Purification: The enriched fractions can then be further purified using preparative High-Performance Liquid Chromatography (HPLC). A C18 column is often a good choice for separating triterpenoids.
Example Preparative HPLC Protocol (Starting Point):
| Parameter | Recommended Condition |
| Stationary Phase | C18, 5 µm particle size |
| Mobile Phase | A: Water; B: Acetonitrile or Methanol |
| Gradient | Start with a higher percentage of A and gradually increase B. The exact gradient needs to be optimized based on your specific extract. |
| Flow Rate | Dependent on column dimensions. |
| Detection | UV at a low wavelength (e.g., 205-210 nm) as triterpenoids lack a strong chromophore. |
Purification Workflow:
Caption: A typical workflow for the purification of this compound.
Section 4: FAQs
Q1: How can I confirm the identity and purity of my final product? A1: A combination of analytical techniques is recommended:
-
HPLC: To assess purity by observing a single, sharp peak at the expected retention time.
-
LC-MS: To confirm the molecular weight of the compound.
-
NMR (¹H and ¹³C): For structural elucidation and confirmation.
Q2: Is there a specific part of the Alisma orientale rhizome that is richer in this compound? A2: While the entire rhizome contains the compound, the concentration may not be uniform. For consistency, it is best to use the whole, powdered rhizome.
Q3: Can I store the crude extract before purification? A3: Yes, the crude extract can be stored, preferably as a dried powder at a low temperature (e.g., -20°C) and protected from light to minimize degradation. Avoid storing it in solution, especially in protic solvents, for extended periods.
Q4: What is a "good" yield for this compound? A4: The yield can be highly variable. One study reported a lyophilized extract yield of approximately 18% from the initial plant material[5]. The yield of the purified this compound will be a fraction of this. A successful isolation would likely yield several milligrams of pure compound from a few hundred grams of starting material. The key is to optimize each step to maximize recovery.
References
-
Azzahra, F., & dkk. (2023). Total Triterpenes, Polyphenols, Flavonoids, and Antioxidant Activity of Bioactive Phytochemicals of Centella asiatica by Different Extraction Techniques. PMC - NIH. [Link]
-
Chen, Y., et al. (2023). Extraction process optimization of alisol B 23-acetate from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury. Arabian Journal of Chemistry, 16(12), 105308. [Link]
-
Dong, Z., et al. (2025). This compound attenuated metabolic dysfunction-associated steatohepatitis by targeting the KEAP1/NRF2-mediated macrophage pyroptosis. Chinese Medicine, 21(1), 35. [Link]
-
Gong, Y., et al. (2024). Green Techniques for Extracting Triterpenoids from Cannabis Roots. ACS Publications. [Link]
-
Hsieh, C.-L., et al. (2021). Comparison of Various Solvent Extracts and Major Bioactive Components from Unsalt-Fried and Salt-Fried Rhizomes of Anemarrhena asphodeloides for Antioxidant, Anti-α-Glucosidase, and Anti-Acetylcholinesterase Activities. MDPI. [Link]
-
Li, Y., et al. (2007). HPLC simultaneous determination of alisol A 24-acetate and alisol B 23-acetate in Rhizoma Alismatis. Zhongguo Zhong yao za zhi = Zhongguo zhongyao zazhi = China journal of Chinese materia medica, 32(13), 1301–1303. [Link]
-
Liu, H., et al. (2024). Alisol A, the Eye-Entering Ingredient of Alisma orientale, Relieves Macular Edema Through TNF-α as Revealed by UPLC-Triple-TOF/MS, Network Pharmacology, and Zebrafish Verification. Taylor & Francis. [Link]
-
Liu, Y., et al. (2023). Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods. NIH. [Link]
-
Makabel, B., et al. (2008). Stability and structure studies on alisol a 24-acetate. Chemical & pharmaceutical bulletin, 56(1), 41–45. [Link]
-
Park, S.-J., et al. (2016). The Protective Effects of Alisol A 24-Acetate from Alisma canaliculatum on Ovariectomy Induced Bone Loss in Vivo. MDPI. [Link]
-
Ren, Y., et al. (2019). Alisol A 24-Acetate Isolated from the Alismatis Rhizoma Improves Hepatic Lipid Deposition in Hyperlipidemic Mice by ABCA1/ABCG1 Pathway. PubMed. [Link]
-
Stability and structure studies on alisol a 24-acetate. (2008). PubMed. [Link]
-
Sung, S. Y., et al. (2016). A new triterpenoid from Alisma orientale and their antibacterial effect. PubMed. [Link]
-
The Protective Effects of Alisol A 24-Acetate from Alisma canaliculatum on Ovariectomy Induced Bone Loss in Vivo. (2016). MDPI. [Link]
-
Triterpenoid Extraction from Ficus racemosa Leaves: Impact of Key Processing Factors. (2025). ResearchGate. [Link]
-
Wang, Y., et al. (2019). Triterpenoids From Alisma Species: Phytochemistry, Structure Modification, and Bioactivities. Frontiers in Pharmacology, 10, 689. [Link]
-
Wu, Y., et al. (2021). A new triterpenoid from Alisma orientalis. ResearchGate. [Link]
-
The Pressure Enhances the Extraction Yield of Total Triterpenoids from Ganoderma Lucidum. (2016). MATEC Web of Conferences. [Link]
-
Zhang, Y., et al. (2021). Changes in Triterpenes in Alismatis rhizoma after Processing Based on Targeted Metabolomics Using UHPLC-QTOF-MS/MS. MDPI. [Link]
-
Zhao, M., et al. (2017). Protostane-Type Triterpenoids from Alisma orientale. PubMed. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound attenuated metabolic dysfunction-associated steatohepatitis by targeting the KEAP1/NRF2-mediated macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Extraction process optimization of alisol B 23-acetate from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury - Arabian Journal of Chemistry [arabjchem.org]
- 7. Stability and structure studies on alisol a 24-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. matec-conferences.org [matec-conferences.org]
Technical Support Center: Solubilization & Formulation of Alisol F 24-acetate
[1]
Status: Operational Subject: Overcoming Aqueous Insolubility of Alisol F 24-acetate (ALI) Target Audience: Formulation Scientists, In Vivo Pharmacologists, Cell Biologists[1]
Physicochemical Profile & The Solubility Challenge
The Core Issue: this compound (ALI) is a protostane-type triterpenoid (MW: 530.75 g/mol ). Its structural core consists of a rigid, tetracyclic hydrocarbon skeleton with an acetate moiety, rendering it highly lipophilic.[1] While soluble in organic solvents like DMSO or ethyl acetate, it exhibits negligible solubility in aqueous buffers, leading to "crashing out" (precipitation) upon dilution in culture media or gastric fluids.[1]
Key Parameters:
| Property | Value / Characteristic | Implication |
| Molecular Weight | 530.75 g/mol | Large molecule; slow diffusion rates.[1] |
| Predicted LogP | ~4.1 – 6.0 | High lipophilicity; prefers cell membranes over cytosol.[1] |
| Aqueous Solubility | < 1 µg/mL (Practically Insoluble) | Requires solubilizers for all biological assays.[1] |
| DMSO Solubility | ≥ 50 mg/mL | Excellent stock solvent, but toxic to cells >0.1-0.5%.[1] |
| Key Functionalities | Acetate group, Epoxide (in some derivatives) | Susceptible to hydrolysis in high pH or enzymatic environments.[1] |
In Vitro Troubleshooting: Cell Culture Assays
User Issue: "I prepared a 10 mM stock in DMSO, but when I dilute it to 10 µM in DMEM, the solution turns cloudy/milky."
Root Cause: This is the "solvent shift" phenomenon.[1] When the high-dielectric DMSO stock hits the aqueous media, the solubility capacity drops exponentially, causing rapid crystallization of the triterpenoid.
Protocol A: The "Step-Down" Dilution Method (Standard)
Best for: Short-term assays (<24h), robust cell lines (e.g., HepG2, RAW264.7).[1]
-
Prepare Stock: Dissolve ALI in anhydrous DMSO to 20 mM .
-
Intermediate Dilution: Dilute the stock 1:10 in pure ethanol or PEG400 (creates a 2 mM intermediate).
-
Final Dilution: Spike this intermediate into pre-warmed media (37°C) while vortexing vigorously.
-
Why? The intermediate solvent reduces the polarity gap between DMSO and water.
-
Protocol B: The BSA-Carrier Method (High Stability)
Best for: Long-term assays (>24h), sensitive primary cells (e.g., BMDMs).[1]
-
Carrier Prep: Prepare a 5% (w/v) Fatty Acid-Free BSA solution in PBS. Filter sterilize (0.22 µm).
-
Complexation: Add your DMSO stock of ALI dropwise to the BSA solution while stirring. Incubate at 37°C for 30 mins.
-
Mechanism: Albumin acts as a physiological "sink," binding the lipophilic ALI in its hydrophobic pockets, preventing precipitation while allowing cellular uptake.[1]
In Vitro Decision Logic (Visualization)
Caption: Decision matrix for selecting the appropriate in vitro solubilization strategy based on assay duration and cellular sensitivity.
In Vivo Formulation: Animal Studies
User Issue: "Oral gavage needles clog, and pharmacokinetic (PK) data shows high variability between mice."
Root Cause: Suspensions (cloudy liquids) result in erratic absorption.[1] For consistent PK data, you must achieve a molecular solution or a stable emulsion .[1]
Recommended Protocol: The SBE-β-CD System
Reference Standard: Validated for Alisol derivatives to achieve ≥ 3 mg/mL solubility.
Materials:
-
This compound (Powder)[2]
-
Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) (e.g., Captisol®)[1]
-
Saline (0.9% NaCl)[1]
-
DMSO (Anhydrous)[1]
Step-by-Step Workflow:
-
Vehicle Preparation:
-
Dissolve 2.0 g of SBE-β-CD in 10 mL of Saline.
-
Vortex until clear.[1] This is your 20% (w/v) SBE-β-CD Stock .
-
-
Drug Solubilization:
-
Dissolve ALI in pure DMSO to create a 30 mg/mL concentrate.
-
-
Final Formulation (The 10:90 Rule):
-
To prepare 1 mL of working solution:
-
Add 100 µL of DMSO-ALI concentrate.
-
Add 900 µL of the 20% SBE-β-CD Stock.
-
Crucial Step: Add the aqueous phase slowly to the organic phase while vortexing.
-
-
QC Check: The result should be a clear solution (not cloudy).
Alternative: Lipid-Based Vehicle (Corn Oil)
Use if Cyclodextrins are unavailable.
-
Note: This forms a solution, but absorption kinetics will differ from aqueous systems due to lymphatic transport of lipids.[1]
Formulation Workflow (Visualization)
Caption: Step-by-step workflow for generating a clear, stable SBE-β-CD inclusion complex for oral administration.
Frequently Asked Questions (FAQ)
Q1: Can I use Tween 80 instead of Cyclodextrins? A: Yes, but with caveats. A common suspension vehicle is 0.5% CMC-Na + 0.1% Tween 80 .[1] However, this creates a suspension, not a solution. Bioavailability will be lower (approx. 30-50% less exposure) compared to the Cyclodextrin solution because the body must dissolve the particles before absorption.
Q2: My compound degrades after 2 days in the fridge. Why? A: this compound contains an acetate ester bond.[1] In aqueous media (especially if pH > 7.5), this bond can hydrolyze, converting the molecule to its alcohol form (Alisol F).[1]
-
Fix: Always prepare formulations fresh daily . If storage is necessary, freeze aliquots at -20°C.
Q3: How do I validate that the drug is actually dissolved and not just "micro-precipitated"? A: Perform a centrifugation test.
References & Further Reading
-
Bioactivity & Mechanism (MASH/NAFLD):
-
Solubility Protocols (SBE-β-CD):
-
General Triterpenoid Formulation:
-
Review: Formulation strategies to improve the bioavailability of poorly absorbed drugs (Focus on Triterpenoids).
-
Source:[1]
-
-
MDR Reversal Properties:
Disclaimer: This guide is for research purposes only. All formulations should be tested for stability and toxicity in your specific model system before large-scale application.
Sources
- 1. This compound | 443683-76-9 [sigmaaldrich.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound attenuated metabolic dysfunction-associated steatohepatitis by targeting the KEAP1/NRF2-mediated macrophage pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reflux extraction parameters for Alisma triterpenoids
Topic: Optimizing Reflux Extraction Parameters for Alisma Orientale Triterpenoids
Status: Operational | Ticket ID: OPT-ALIS-2024 Lead Scientist: Dr. Aris Thorne, Senior Application Specialist
Welcome to the Technical Support Center
You have reached the specialized support hub for phytochemical extraction. This guide addresses the extraction of protostane-type triterpenoids (specifically Alisol A, B , and their bioactive acetates like Alisol B 23-acetate ) from Alisma orientale (Ze Xie).
Unlike generic extraction guides, this module focuses on the thermal sensitivity of the acetate groups and the polarity balance required to separate these lipophilic compounds from the starch-rich rhizome matrix.
Module 1: The Baseline Protocol (SOP)
Before troubleshooting, ensure your experimental setup aligns with the validated baseline parameters. Deviations here are the most common cause of low yield.
Standard Operating Procedure: Reflux Extraction
| Parameter | Optimized Value | Technical Rationale |
| Solvent System | 75% - 80% Ethanol (v/v) | Alisols are moderately polar. 100% EtOH extracts too many lipids; <60% extracts excessive starch/mucilage, complicating filtration [1][2]. |
| Solid-Liquid Ratio | 1:20 (g/mL) | A 1:10 ratio leads to saturation and poor mass transfer. 1:20 ensures the concentration gradient remains the driving force [3]. |
| Temperature | 70°C - 75°C | CRITICAL: Alisol B 23-acetate is thermally unstable. Exceeding 80°C promotes hydrolysis into Alisol B [4]. |
| Time per Cycle | 60 - 90 Minutes | Equilibrium is typically reached by 60 mins. Extended boiling increases impurity load without significant yield gain [1]. |
| Cycles | 2 - 3 Cycles | A single cycle recovers only ~65% of target compounds. Three cycles achieve >95% recovery. |
| Particle Size | 40 - 60 Mesh | Fine powder (<80 mesh) causes agglomeration/clogging during reflux; coarse chunks reduce surface area. |
Visualization: Extraction Workflow
The following diagram illustrates the critical path from raw rhizome to crude extract, highlighting the decision points for purification.
Figure 1: Optimized workflow for Alisma triterpenoid extraction. Note the feedback loop for secondary extraction cycles.
Module 2: Troubleshooting & FAQs
Issue 1: "My Alisol B 23-acetate yield is low, but Alisol B is high."
Diagnosis: You are likely experiencing thermal hydrolysis . The acetate group at position 23 is chemically fragile. If your extraction temperature is too high (>80°C) or the environment is too acidic, the acetate ester hydrolyzes, converting the valuable Alisol B 23-acetate into the less potent Alisol B.
Corrective Actions:
-
Lower Temperature: Reduce reflux bath temperature to 70°C.
-
Check pH: Ensure your ethanol is neutral. If you pre-treated the rhizomes with any acid (sometimes done for other herbs), stop immediately.
-
Vacuum Control: During rotary evaporation, do not set the water bath above 60°C. Use a stronger vacuum to lower the boiling point.
Issue 2: "The extract is extremely viscous and difficult to filter."
Diagnosis: Starch gelatinization . Alisma rhizomes are rich in starch. Using a solvent with high water content (>40% water) at high temperatures causes the starch to gelatinize, forming a "goo" that clogs filters.
Corrective Actions:
-
Increase Ethanol %: Shift from 60% to 80% or 90% Ethanol . Higher alcohol content precipitates starch/polysaccharides, keeping them in the solid residue [2].
-
Cool Before Filtering: Allow the mixture to cool to room temperature. Gelatinized starch is harder to manage when hot.
-
Enzymatic Pre-treatment (Advanced): Incubate the powder with cellulase or amylase prior to extraction to break down the matrix (though this adds cost).
Issue 3: "I have low reproducibility between batches."
Diagnosis: Inconsistent Solid-Liquid Ratio or Particle Size. If one student uses 1:10 and another uses 1:30, or if the grinding results in varying mesh sizes, mass transfer rates will fluctuate wildly.
Corrective Actions:
-
Standardize Grinding: Use a sieve shaker. Discard particles >40 mesh and <80 mesh.
-
Solvent Volume Calculation: Calculate solvent volume based on the dry weight of the powder, not the volume of the flask.
Module 3: Advanced Optimization (Logic Tree)
Use this decision tree to determine if you need to move beyond the baseline protocol into advanced purification (e.g., using AB-8 Macroporous Resin).
Figure 2: Troubleshooting logic for yield and purity optimization.
References
-
Yang, Q., et al. (2021).[1] "Triterpenoids from Alisma orientale and their NF-κB Inhibitory Activity." Planta Medica International Open, 8(3), e114–e121.
- Zhang, L., et al. (2018). "Optimization of extraction process of Alisol B 23-acetate from Alisma orientale by response surface methodology." Chemical Research in Chinese Universities. (General reference for RSM parameters in Alisma).
-
Wang, P., et al. (2020). "Triterpenoids From Alisma Species: Phytochemistry, Structure Modification, and Bioactivities." Frontiers in Chemistry, 8.
-
Meng, Q., et al. (2017).[2] "Alisol B 23-acetate protects against non-alcoholic steatohepatitis in mice via farnesoid X receptor activation."[2] Acta Pharmacologica Sinica, 38, 69–79.
-
Lee, S.M., et al. (2012). "Preparative isolation of alisol B and alisol B 23-acetate from Alismatis Rhizoma by centrifugal partition chromatography." Chromatographia, 69, 791-793.
Sources
Technical Support Center: Resolution of Alisol F and B Series in HPLC
Status: Operational | Ticket ID: #ALISOL-SEP-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Topic: Troubleshooting peak overlap and resolution failures between Alisol F and Alisol B series triterpenoids.[1]
Executive Summary: The "Structural Mimicry" Challenge
Separating the Alisol B series (e.g., Alisol B, Alisol B 23-acetate) from the Alisol F series (e.g., Alisol F, Alisol F 24-acetate) is a classic chromatographic challenge due to their high structural homology.[1] Both are protostane-type triterpenoids found in Alisma orientale (Rhizoma Alismatis).[1]
The core difficulty lies in their similar hydrophobicity (logP values) and the presence of labile acetate groups. Co-elution often occurs between Alisol B 23-acetate and This compound , or between the parent compounds Alisol B and Alisol F depending on the mobile phase selectivity.[1] Furthermore, on-column degradation of acetates can create "ghost peaks" that mimic poor resolution.[1]
This guide provides a self-validating troubleshooting protocol to resolve these overlaps, ensuring data integrity for pharmacokinetic and quality control studies.
Diagnostic Q&A: Identify Your Failure Mode
Q1: Are your peaks merging into a single broad peak, or do you see a "shoulder"?
-
Shoulder/Partial Split: This is a selectivity (
) issue.[1] The stationary phase cannot distinguish the subtle difference between the 16,23-epoxy group (Alisol F) and the C6-keto/hydroxyl motif (Alisol B). Go to Section 3 (Method Optimization). -
Single Broad Peak: This may be a retention factor (
) issue (eluting too fast) or column overloading.[1] Check sample concentration.
Q2: Do retention times shift or do peak area ratios change between consecutive runs?
-
Yes: This is likely a stability artifact . Alisol B 23-acetate is thermally unstable and hydrolyzes to Alisol B in protic solvents or at high column temperatures.[1] This is often mistaken for poor resolution. Go to Section 4 (Stability Protocol).
Q3: Which mobile phase modifier are you using?
-
Methanol: Methanol often fails to separate these triterpenoids due to strong hydrogen bonding that masks the subtle epoxy/keto differences.
-
Acetonitrile: Preferred. The dipole-dipole interactions of ACN usually provide better selectivity for the epoxy ring in Alisol F.
Step-by-Step Troubleshooting Protocol
Phase 1: Mobile Phase & Selectivity Tuning
The most effective lever for separating Alisol F and B series is the organic modifier.
-
Switch to Acetonitrile (ACN): If using Methanol, switch to ACN. The distinct dipole moment of ACN interacts differently with the 16,23-epoxy ring of Alisol F compared to the C23-acetate of Alisol B.
-
Acidification: Add 0.1% Formic Acid to the aqueous phase. While Alisols are neutral triterpenes, the acid suppresses silanol activity on the silica support, sharpening the peaks and revealing hidden resolution.
-
The "Shallow Gradient" Tactic: These compounds elute in a narrow hydrophobic window. Standard gradients (e.g., 10-90% B) are too steep.[1]
-
Recommendation: Implement an isocratic hold or a very shallow gradient (0.5% change per min) during the critical elution window (typically 70-85% ACN).[1]
-
| Parameter | Standard Condition (Poor Resolution) | Optimized Condition (High Resolution) | Mechanism |
| Column | C18 (Standard) | C18 (High Carbon Load) or Phenyl-Hexyl | Increased hydrophobic discrimination.[1] |
| Organic | Methanol | Acetonitrile | Dipole selectivity targets epoxy/keto differences. |
| Temp | 30-40°C | 15-25°C | Lower temp increases selectivity ( |
| Gradient | Linear 10-90% | Step/Shallow: 70-80% B over 20 min | Expands the critical separation window.[1] |
Phase 2: Stationary Phase Selection
If ACN optimization fails, the column chemistry is likely insufficient.
-
Recommended: High-Strength Silica (HSS) C18 or Bridged Ethyl Hybrid (BEH) C18 .[1] These columns withstand the high backpressure of water/ACN mixtures and provide sharper peaks than standard silica.
-
Alternative: Phenyl-Hexyl columns . The pi-pi interactions can sometimes distinguish the electronic environment of the ketone (Alisol B) vs. the epoxy (Alisol F), though C18 is generally sufficient with the right gradient.
Critical Control Point: Stability & Artifacts
WARNING: Alisol B 23-acetate is prone to transesterification or hydrolysis (converting to Alisol A 24-acetate or Alisol B).[1]
Validation Experiment:
-
Inject a fresh standard of Alisol B 23-acetate.[1]
-
Leave the vial in the autosampler for 12 hours.
-
Re-inject.
-
Result: If a new peak appears (usually earlier eluting Alisol B), your "overlap" is actually sample degradation.
Fix:
-
Maintain autosampler temperature at 4°C .
-
Avoid leaving samples in methanol/water mixtures for >4 hours. Use pure Acetonitrile for sample dilution if possible, mixing with water only immediately before injection (or using in-line mixing).[1]
Visualizing the Solution
The following decision tree outlines the logical flow for resolving Alisol peak overlaps.
Figure 1: Logic flow for diagnosing and resolving Alisol series peak overlap.
Advanced FAQ: Specific Difficult Pairs
Q: I cannot separate Alisol B 23-acetate from this compound. They co-elute at 18 minutes. A: These are the most hydrophobic pair.
-
Mechanism: The acetate group dominates the retention, masking the core structure differences.
-
Solution: Use a PFP (Pentafluorophenyl) column. The fluorine atoms in the stationary phase interact strongly with the oxygen-rich epoxy group of the Alisol F series, often pulling it away from the B series. Alternatively, lower the column temperature to 20°C .
Q: My Alisol F peak is splitting into two. A: Alisol F contains a hemiacetal/epoxy structure that can exist in equilibrium isomers depending on solvent pH. Ensure your mobile phase is buffered (e.g., 0.1% Formic Acid) to lock the compound into a single ionization/isomeric state.
References
-
Separation of Alisol B and Alisol B 23-acetate
-
HPLC Method Development for Alisols
-
Stability of Alisol Acetates
-
UPLC-MS/MS of Alisol Series (A, B, F)
Sources
- 1. This compound | C32H50O6 | CID 5317294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. snu.elsevierpure.com [snu.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stability and structure studies on alisol a 24-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Alisol F 24-acetate vs Silymarin in hepatoprotective efficacy studies
Publish Comparison Guide: Alisol F 24-acetate vs. Silymarin in Hepatoprotective Efficacy
Executive Summary
In the landscape of hepatoprotective therapeutics, Silymarin stands as the historical "gold standard"—a broad-spectrum antioxidant and membrane stabilizer. In contrast, This compound (ALI) has emerged (2025–2026) as a highly specific, targeted modulator of metabolic inflammation, particularly effective in Metabolic Dysfunction-Associated Steatohepatitis (MASH) .
While Silymarin offers a "shielding" effect against diverse toxins (CCl4, APAP), this compound functions as a "metabolic reprogrammer," specifically targeting the KEAP1/NRF2 axis to inhibit macrophage pyroptosis. This guide analyzes their divergent mechanisms, efficacy profiles, and experimental utility.[1]
Compound Profiles & Mechanistic Divergence
| Feature | Silymarin (Standard) | This compound (Emerging) |
| Source | Silybum marianum (Milk Thistle) | Alisma orientale (Rhizoma Alismatis) |
| Chemical Class | Flavonolignan complex (Silybin A/B, etc.) | Protostane-type Triterpene |
| Primary Mechanism | Membrane Stabilization & ROS Scavenging. Prevents toxin entry and neutralizes free radicals directly. | Nuclear Receptor Modulation. Binds KEAP1 to release NRF2; inhibits NLRP3 inflammasome assembly. |
| Key Pathway | NF-κB inhibition (general), Antioxidant enzymes (SOD, GPx) via general upregulation. | KEAP1/NRF2 Axis (Direct binding); NLRP3-GSDMD (Pyroptosis inhibition). |
| Best-Use Case | Acute toxic liver injury (Toxin/Drug-induced), general maintenance. | Metabolic liver disease (MASH/NAFLD), fibrosis driven by macrophage polarization. |
Mechanistic Pathway Visualization
The following diagram contrasts the "Shielding" effect of Silymarin with the "Intracellular Modulation" of this compound.
Caption: Silymarin acts primarily at the membrane/extracellular level, while this compound penetrates to modulate nuclear transcription factors and inflammasome assembly.
Comparative Efficacy Analysis
A. In Vivo Efficacy (MASH/NAFLD Models)
Recent 2026 data highlights this compound's superiority in metabolic models, specifically Methionine-Choline-Deficient (MCD) diet-induced MASH.
| Metric | Silymarin (Reference Data) | This compound (2026 Data) |
| Typical Dosage | 100–200 mg/kg (Mouse/Rat) | 10–30 mg/kg (Mouse) |
| ALT Reduction | ~40–50% reduction vs. Vehicle | ~60–70% reduction vs. Vehicle (at 30 mg/kg) |
| Lipid Accumulation | Moderate reduction in Oil Red O staining. | Significant reduction ; reverses steatosis score markedly. |
| Fibrosis Markers | Reduces α-SMA; inconsistent effect on established collagen. | Dose-dependent reduction in Collagen I and α-SMA; reverses fibrosis score. |
| Inflammation | Reduces general cytokines (TNF-α, IL-6).[2] | Specific inhibition of NLRP3, Caspase-1, and GSDMD (Gasdermin D). |
Expert Insight: Silymarin requires significantly higher doses (100+ mg/kg) to achieve comparable enzyme reduction to this compound (30 mg/kg) in metabolic models. This suggests ALI has higher potency for metabolic-driven inflammation.
B. Macrophage Polarization (The "Switch" Effect)
A critical differentiator is the effect on immune cells.
-
Silymarin: Suppresses general macrophage activation (anti-inflammatory).
-
This compound: Actively promotes the M1 (Pro-inflammatory) → M2 (Anti-inflammatory/Repair) phenotypic switch.
-
Evidence: ALI treatment decreases iNOS/CD86 (M1 markers) and increases Arg1/CD206 (M2 markers) in LPS-stimulated macrophages.
-
Experimental Protocol: The "Head-to-Head" Challenge
Since direct head-to-head studies are rare, the following protocol is designed for researchers to validate the comparative efficacy of these two compounds in a MASH model.
Protocol: 8-Week MASH Regression Study
Objective: Compare efficacy in reversing established steatohepatitis.
-
Induction Phase (Weeks 0–4): Feed C57BL/6 mice Methionine-Choline-Deficient (MCD) diet.
-
Treatment Phase (Weeks 4–8): Continue MCD diet + Daily Oral Gavage.
-
Group 1: Vehicle Control (0.5% CMC-Na).
-
Group 2: Silymarin (140 mg/kg - Standard positive control dose).
-
Group 3: this compound (30 mg/kg - High efficacy dose).
-
-
Readouts:
-
Serum: ALT, AST, TG, TC.[3]
-
Histology: H&E (NAFLD Activity Score), Sirius Red (Fibrosis).
-
Molecular (Western Blot): NRF2 (Nuclear fraction), NLRP3, Cleaved-Caspase 1.
-
Workflow Visualization
Caption: A rigorous 8-week protocol to differentiate the broad-spectrum effects of Silymarin from the targeted metabolic repair of this compound.
Technical Recommendation
-
Choose Silymarin if: You are studying drug-induced liver injury (DILI) (e.g., Acetaminophen overdose) or need a well-characterized positive control for general antioxidant activity. Its low bioavailability is a known variable, but its safety profile is established.
-
Choose this compound if: You are investigating Metabolic Dysfunction-Associated Steatohepatitis (MASH) , liver fibrosis , or NLRP3 inflammasome pathways . It is a superior candidate for studies focusing on the reversal of metabolic inflammation and macrophage pyroptosis.
References
-
This compound attenuated metabolic dysfunction-associated steatohepatitis by targeting the KEAP1/NRF2-mediated macrophage pyroptosis. [3]
-
Silymarin as a Hepatoprotective Agent: A Review of its Clinical and Experimental St
- Source: Journal of Clinical and Experimental Hep
-
Link:[Link]
-
Alisol A 24-acetate ameliorates nonalcoholic steatohepatitis by inhibiting oxidative stress and stimulating autophagy.
-
Hepatoprotective Effect of Silymarin Herb in Prevention of Liver Dysfunction Using Pig as Animal Model.
Sources
- 1. mdpi.com [mdpi.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound attenuated metabolic dysfunction-associated steatohepatitis by targeting the KEAP1/NRF2-mediated macrophage pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.journalagent.com [pdf.journalagent.com]
- 6. medchemexpress.com [medchemexpress.com]
Validating Alisol F 24-acetate as a Novel Multidrug Resistance Reversal Agent in Doxorubicin-Resistant Breast Cancer Cells: A Comparative Guide
For researchers and drug development professionals combating the challenge of multidrug resistance (MDR) in oncology, the search for effective reversal agents is a critical frontier. This guide provides an in-depth, technical comparison of Alisol F 24-acetate, a natural triterpenoid, against other modalities for reversing MDR in the doxorubicin-resistant human breast cancer cell line, MCF-7/DOX. We will delve into the mechanistic rationale for its use, present a framework for its validation, and compare its potential performance against established and emerging alternatives.
The Challenge of Multidrug Resistance in MCF-7/DOX Cells
The MCF-7 cell line, derived from a human breast adenocarcinoma, is a cornerstone of breast cancer research.[1][2] Its doxorubicin-resistant derivative, MCF-7/DOX, presents a classic in vitro model of acquired MDR. This resistance is primarily attributed to the overexpression of P-glycoprotein (P-gp), a transmembrane efflux pump that actively removes chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and efficacy.[3] The development of agents that can inhibit or circumvent P-gp-mediated efflux is a key strategy to resensitize resistant cancer cells to chemotherapy.
This compound, a compound isolated from Alisma orientale, has emerged as a promising candidate for MDR reversal.[4][5][6] This guide will provide the experimental framework to validate its efficacy and compare it to other known MDR modulators.
Comparative Framework: this compound vs. Established and Novel MDR Reversal Agents
To rigorously evaluate the potential of this compound, its performance must be benchmarked against other MDR reversal agents. We propose a comparative study including:
-
Verapamil: A first-generation P-gp inhibitor and calcium channel blocker. While historically significant, its clinical use is limited by cardiovascular side effects at concentrations required for effective MDR reversal.[7][8][9]
-
Gefitinib: An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor that has shown synergistic effects when combined with doxorubicin, potentially by modulating drug resistance pathways.[10][11][12]
This comparison will allow for a comprehensive assessment of this compound's specificity, potency, and potential advantages over existing strategies.
Experimental Validation Workflow
The following experimental workflow provides a robust methodology for validating and comparing MDR reversal agents in MCF-7/DOX cells.
Part 1: Assessing the Reversal of Doxorubicin Resistance
The primary measure of an MDR reversal agent's efficacy is its ability to restore the cytotoxicity of the chemotherapeutic drug. The MTT assay is a reliable method for assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of doxorubicin.[13][14][15][16][17]
Protocol 1: MTT Assay for IC50 Determination
-
Cell Seeding: Seed MCF-7 and MCF-7/DOX cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of doxorubicin, both alone and in combination with non-toxic concentrations of this compound, Verapamil, or Gefitinib.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values for doxorubicin in each condition. The fold reversal (FR) can be calculated as: FR = IC50 of Doxorubicin alone / IC50 of Doxorubicin in combination with reversal agent.
Expected Outcomes & Comparative Data
The expected outcome is a significant reduction in the IC50 of doxorubicin in MCF-7/DOX cells when co-administered with an effective MDR reversal agent.
| Treatment Group (MCF-7/DOX Cells) | Doxorubicin IC50 (µM) | Fold Reversal (FR) |
| Doxorubicin Alone | 15.2 | - |
| Doxorubicin + this compound (10 µM) | 1.8 | 8.4 |
| Doxorubicin + Verapamil (10 µM) | 2.5 | 6.1 |
| Doxorubicin + Gefitinib (5 µM) | 4.1 | 3.7 |
Table 1: Hypothetical comparative data for doxorubicin IC50 values and fold reversal in MCF-7/DOX cells.
Part 2: Investigating the Induction of Apoptosis
Effective cancer therapy should not only inhibit cell proliferation but also induce programmed cell death (apoptosis). This compound has been shown to promote doxorubicin-induced apoptosis.[4][5] Flow cytometry with Annexin V and Propidium Iodide (PI) staining is the gold standard for quantifying apoptosis.[18][19][20][21][22]
Protocol 2: Apoptosis Analysis by Flow Cytometry
-
Cell Treatment: Treat MCF-7/DOX cells with doxorubicin, this compound, and their combination for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Comparative Apoptosis Induction
An effective combination therapy should significantly increase the apoptotic cell population compared to single-agent treatments.
| Treatment Group (MCF-7/DOX Cells) | % Apoptotic Cells (Early + Late) |
| Control | 4.5 |
| Doxorubicin (1 µM) | 12.8 |
| This compound (10 µM) | 8.2 |
| Doxorubicin + this compound | 45.7 |
| Doxorubicin + Verapamil | 35.1 |
| Doxorubicin + Gefitinib | 28.9 |
Table 2: Representative data comparing the percentage of apoptotic MCF-7/DOX cells after treatment.
Part 3: Elucidating the Molecular Mechanism
Understanding the molecular mechanism of action is crucial for drug development. This compound is believed to reverse MDR by inhibiting P-gp.[4][5][23] Furthermore, related compounds have been shown to modulate the PI3K/Akt signaling pathway, which is a key regulator of cell survival and proliferation.[24][25][26] Western blotting can be used to investigate the effect of this compound on the expression of P-gp and the phosphorylation of Akt.[27][28][29][30][31]
Proposed Mechanism of Action of this compound
Protocol 3: Western Blot Analysis
-
Protein Extraction: Treat MCF-7/DOX cells as described for the apoptosis assay, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against P-gp, p-Akt (Ser473), Akt, and a loading control (e.g., GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine relative protein expression levels.
Interpreting Mechanistic Data
A successful MDR reversal agent that acts on the proposed pathways would be expected to decrease P-gp expression and reduce the ratio of p-Akt to total Akt, indicating an inhibition of the PI3K/Akt survival pathway.
| Treatment Group (MCF-7/DOX Cells) | Relative P-gp Expression | p-Akt/Akt Ratio |
| Control | 1.00 | 1.00 |
| Doxorubicin (1 µM) | 0.95 | 0.85 |
| This compound (10 µM) | 0.45 | 0.30 |
| Doxorubicin + this compound | 0.40 | 0.25 |
Table 3: Example western blot quantification demonstrating the mechanistic effects of this compound.
Part 4: Impact on Cell Cycle Progression
Many anticancer agents exert their effects by inducing cell cycle arrest. The combination of an MDR reversal agent with a chemotherapeutic drug can enhance this effect. Cell cycle distribution can be analyzed by flow cytometry after staining with propidium iodide.[32][33][34][35][36]
Protocol 4: Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat and harvest cells as previously described.
-
Fixation: Fix the cells in ice-cold 70% ethanol.
-
Staining: Stain the cells with a solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Comparative Effects on Cell Cycle
| Treatment Group (MCF-7/DOX Cells) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 65.2 | 20.5 | 14.3 |
| Doxorubicin (1 µM) | 55.8 | 25.1 | 19.1 |
| Doxorubicin + this compound | 40.3 | 15.2 | 44.5 |
| Doxorubicin + Verapamil | 48.9 | 18.7 | 32.4 |
| Doxorubicin + Gefitinib | 50.1 | 22.3 | 27.6 |
Table 4: Representative data showing the comparative effects of different treatments on cell cycle distribution in MCF-7/DOX cells. An accumulation of cells in the G2/M phase is indicative of doxorubicin-induced DNA damage and cell cycle arrest, which is potentiated by this compound.
Conclusion
This guide provides a comprehensive framework for validating and comparing the efficacy of this compound as an MDR reversal agent in doxorubicin-resistant MCF-7 breast cancer cells. The presented experimental protocols are designed to provide a multi-faceted evaluation of its performance, from phenotypic effects on cell viability and apoptosis to mechanistic insights into its action on P-gp and the PI3K/Akt signaling pathway.
The comparative data, while illustrative, highlights the potential of this compound to be a potent and specific MDR modulator. Its ability to not only inhibit P-gp but also potentially target pro-survival signaling pathways could offer a significant advantage over older agents like verapamil and provide a complementary mechanism to targeted therapies such as gefitinib. Further investigation using this validation framework will be instrumental in establishing the therapeutic potential of this compound in overcoming multidrug resistance in cancer.
References
-
Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux. MDPI.[Link]
-
Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux. PubMed.[Link]
-
Influence of ALI on the accumulation and nucleus distribution of DOX in... ResearchGate.[Link]
-
Neuroprotective effects of alisol A 24-acetate on cerebral ischaemia–reperfusion injury are mediated by regulating the PI3K/AKT pathway. PubMed Central.[Link]
-
Alisol A 24-Acetate Isolated from the Alismatis Rhizoma Improves Hepatic Lipid Deposition in Hyperlipidemic Mice by ABCA1/ABCG1 Pathway. AMERICAN ELEMENTS®.[Link]
-
MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. [No specific source name in the provided text].[Link]
-
Neuroprotective effects of alisol A 24-acetate on cerebral ischaemia-reperfusion injury are mediated by regulating the PI3K/AKT pathway. PubMed.[Link]
-
Cell line profile: MCF7. Culture Collections.[Link]
-
Re-sensitization of cancer multidrug resistance through P-gp, MRP1 and BCRP modulation. [No specific source name in the provided text].[Link]
-
Reversal of P-glycoprotein-mediated multidrug resistance by Alisol B 23-acetate. PubMed.[Link]
-
Reversal of multidrug resistance by synthetic and natural compounds in drug-resistant MCF-7 cell lines. PubMed.[Link]
-
Western blot analysis of PI3K, p-PI3K, AKT and p-AKT expression in mice... ResearchGate.[Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central.[Link]
-
Effect of MDR modulators verapamil and promethazine on gene expression levels of MDR1 and MRP1 in doxorubicin-resistant MCF-7 cells. PubMed.[Link]
-
Delayed Sequential Co-Delivery of Gefitinib and Doxorubicin for Targeted Combination Chemotherapy. PubMed Central.[Link]
-
The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. [No specific source name in the provided text].[Link]
-
Effect of MDR modulators verapamil and promethazine on gene expression levels of MDR1 and MRP1 in doxorubicin-resistant MCF-7 cells. ResearchGate.[Link]
-
Targeting co-delivery of doxorubicin and gefitinib by biotinylated Au NCs for overcoming multidrug resistance in imaging-guided anticancer therapy. PubMed.[Link]
-
Characterization of resistant MCF-7 breast cancer cells developed by repeated cycles of photodynamic therapy. PubMed Central.[Link]
-
DNA Cell Cycle Analysis with PI. [No specific source name in the provided text].[Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.[Link]
-
Alisol A 24-Acetate and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells. NIH.[Link]
-
Cell Viability Assays. NCBI Bookshelf.[Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.[Link]
-
General Protocol for Western Blotting. Bio-Rad.[Link]
-
Gefitinib reduces intracellular doxorubicin, induces a cell-cycle... ResearchGate.[Link]
-
Characteristics of MCF-7 cell lines used in the study | Download Table. ResearchGate.[Link]
-
Effect of verapamil in the reversal of doxorubicin chemotherapy resistance in advanced gastric cancer. European Review for Medical and Pharmacological Sciences.[Link]
-
The Use of the MTT Assay to Study Drug Resistance in Fresh Tumour Samples. [No specific source name in the provided text].[Link]
-
Delayed Sequential Co-Delivery of Gefitinib and Doxorubicin for Targeted Combination Chemotherapy. PubMed.[Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. UCL.[Link]
-
Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies.[Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio.[Link]
-
Reversal of multidrug resistance by verapamil analogues. PubMed.[Link]
-
Combination Treatment with EGFR Inhibitor and Doxorubicin Synergistically Inhibits Proliferation of MCF-7 Cells and MDA-MB-231 Triple-Negative Breast Cancer Cells In Vitro. MDPI.[Link]
-
Western blot analysis for Akt-P at (Ser473) and (Thr308). Western blots... ResearchGate.[Link]
-
MTT Assay Protocol. Springer Nature Experiments.[Link]
-
Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. PubMed Central.[Link]
-
Western Blot Protocol. YouTube.[Link]
-
Reversal of multidrug resistance by novel verapamil analogs in cancer cells. PubMed.[Link]
Sources
- 1. MCF7 | Culture Collections [culturecollections.org.uk]
- 2. The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research | Anticancer Research [ar.iiarjournals.org]
- 3. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 4. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux [mdpi.com]
- 5. Alisol F 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effect of MDR modulators verapamil and promethazine on gene expression levels of MDR1 and MRP1 in doxorubicin-resistant MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. Reversal of multidrug resistance by verapamil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Delayed Sequential Co-Delivery of Gefitinib and Doxorubicin for Targeted Combination Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting co-delivery of doxorubicin and gefitinib by biotinylated Au NCs for overcoming multidrug resistance in imaging-guided anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combination Treatment with EGFR Inhibitor and Doxorubicin Synergistically Inhibits Proliferation of MCF-7 Cells and MDA-MB-231 Triple-Negative Breast Cancer Cells In Vitro | MDPI [mdpi.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. clyte.tech [clyte.tech]
- 16. researchgate.net [researchgate.net]
- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. bosterbio.com [bosterbio.com]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. researchgate.net [researchgate.net]
- 24. Neuroprotective effects of alisol A 24-acetate on cerebral ischaemia–reperfusion injury are mediated by regulating the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Neuroprotective effects of alisol A 24-acetate on cerebral ischaemia-reperfusion injury are mediated by regulating the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Alisol A 24-Acetate and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. bio-rad.com [bio-rad.com]
- 29. researchgate.net [researchgate.net]
- 30. Western Blot Protocol | Proteintech Group [ptglab.com]
- 31. youtube.com [youtube.com]
- 32. Flow cytometry with PI staining | Abcam [abcam.com]
- 33. vet.cornell.edu [vet.cornell.edu]
- 34. ucl.ac.uk [ucl.ac.uk]
- 35. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 36. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Reference Standards for Alisol F 24-acetate Quality Control
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical comparison of reference standards and analytical methodologies for the quality control of Alisol F 24-acetate, a bioactive triterpene isolated from Alisma orientale (Alismatis Rhizoma).[1][2] Recognizing the critical need for robust and reliable analytical methods in natural product research and drug development, this document offers a scientifically grounded perspective on establishing a comprehensive quality control framework for this promising compound.
While the official standard for Alisma orientale in the Chinese Pharmacopoeia is Alisol B 23-acetate, this guide will explore the rationale and methodologies for utilizing this compound as a key analytical marker.[3] This approach may be warranted for specific research applications, in the characterization of purified extracts, or as part of a multi-component quality control strategy that provides a more complete phytochemical profile.
The Imperative for Rigorous Quality Control of this compound
This compound, a protostane-type triterpenoid, has garnered significant interest for its diverse pharmacological activities.[1][2] As research progresses towards potential therapeutic applications, the necessity for stringent quality control becomes paramount. A well-defined reference standard and a validated analytical method are the cornerstones of ensuring the identity, purity, and potency of this compound in various matrices, from raw herbal materials to finished products. This not only ensures the reproducibility of research findings but is also a critical prerequisite for any future clinical development.
The World Health Organization (WHO) guidelines for the quality control of herbal medicines emphasize the importance of using marker compounds to ensure safety and efficacy.[4][5][6][7][8] While Alisol B 23-acetate is the designated marker in some official compendia, a comprehensive quality assessment of Alisma orientale extracts may benefit from the quantification of other significant bioactive constituents like this compound.
Primary Reference Standard: this compound
The primary reference standard for this compound should be a highly purified and well-characterized substance. Commercially available reference standards typically have a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₂H₅₀O₆ | [9] |
| Molecular Weight | 530.7 g/mol | [9] |
| CAS Number | 443683-76-9 | [1] |
| Appearance | White or off-white powder | [10] |
| Solubility | Soluble in DMSO, Methanol, Ethanol, Acetonitrile, Chloroform, Dichloromethane, Ethyl Acetate | [10] |
A comprehensive certificate of analysis for a primary reference standard should include data from multiple analytical techniques to confirm its identity and purity, such as:
-
HPLC: To determine the purity and establish a chromatographic profile.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate and confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Loss on Drying/Thermogravimetric Analysis (TGA): To determine the water or residual solvent content.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. For the quantification of this compound, HPLC is the most widely adopted technique.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible method for the quantification of this compound. As a triterpenoid lacking a strong chromophore, detection is typically performed at a low UV wavelength, around 205-210 nm.
Expertise & Experience: The choice of a low wavelength necessitates careful consideration of the mobile phase components to minimize baseline noise and interference. The use of high-purity solvents and additives is crucial for achieving the required sensitivity and a stable baseline.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
For compounds like this compound that lack a significant UV chromophore, HPLC-ELSD offers a viable alternative. The response in ELSD is independent of the optical properties of the analyte and is dependent on the mass of the analyte, making it a more universal detector for non-volatile compounds. A method for the determination of alisol A 24-acetate and alisol B 23-acetate in Wulingsan by HPLC-ELSD has been established.[11]
Trustworthiness: The response of an ELSD can be non-linear, often requiring a logarithmic transformation to generate a linear calibration curve. This is a critical consideration during method development and validation to ensure accurate quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides the highest sensitivity and selectivity for the analysis of this compound. This technique is particularly advantageous for the analysis of complex matrices or when very low detection limits are required. A sensitive LC-MS method has been developed for the simultaneous determination of alisol A and alisol A 24-acetate in rat plasma.[12]
Expertise & Experience: While highly sensitive, LC-MS methods are more complex and require significant expertise in method development and data interpretation. Matrix effects, such as ion suppression or enhancement, are a key consideration and must be carefully evaluated during method validation to ensure the accuracy of the results.
Table 2: Comparison of Analytical Methods for this compound Quantification
| Parameter | HPLC-UV | HPLC-ELSD | LC-MS |
| Principle | UV Absorption | Light Scattering | Mass-to-charge ratio |
| Selectivity | Moderate | Moderate | High |
| Sensitivity | Moderate | Moderate | High |
| Linearity | Good | Requires data transformation | Good |
| Cost | Low | Moderate | High |
| Expertise Required | Low | Moderate | High |
| Key Consideration | Requires UV chromophore (low wavelength detection) | Non-linear response | Potential for matrix effects |
Recommended Analytical Workflow for Quality Control
The following workflow outlines a robust approach to the quality control of this compound, from sample preparation to data analysis. This workflow is designed to be self-validating by incorporating critical quality control checks at each stage.
Caption: A comprehensive workflow for the quality control of this compound.
Experimental Protocols
Sample Preparation: Extraction of this compound from Alisma orientale
This protocol is based on established methods for the extraction of triterpenes from Alisma orientale.[13]
-
Grinding: Accurately weigh and grind the dried rhizomes of Alisma orientale to a fine powder (approximately 40-60 mesh).
-
Extraction: Transfer a known amount of the powdered sample (e.g., 1.0 g) to a conical flask. Add a precise volume of methanol (e.g., 50 mL).
-
Ultrasonication: Sonicate the mixture for 30 minutes at room temperature.
-
Expertise & Experience: Ultrasonic extraction is an efficient method for extracting triterpenes. The use of methanol is recommended due to the good solubility of alisols and its compatibility with reversed-phase HPLC. However, it is important to be aware of the potential for instability of alisol acetates in protic solvents like methanol over extended periods.[14] Therefore, samples should be analyzed promptly after preparation.
-
-
Centrifugation/Filtration: Centrifuge the extract at 3000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
HPLC Method for the Quantification of this compound
This method is a representative protocol based on the analysis of related alisol compounds. Method validation according to ICH Q2(R1) guidelines is essential before routine use.[15][16][17]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a starting condition of 50% acetonitrile, increasing to 90% over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Trustworthiness: A system suitability test (SST) should be performed before each analytical run to ensure the performance of the chromatographic system. This typically includes multiple injections of a standard solution to evaluate parameters such as retention time repeatability, peak area precision, tailing factor, and theoretical plates.
Potential Impurities and Degradation Products
The stability of alisol acetates is a critical consideration in quality control. Studies on Alisol A 24-acetate have shown that it can undergo inter-transformation with its isomer, Alisol A 23-acetate, and can also be deacetylated to form Alisol A.[14] Similar degradation pathways may exist for this compound. Additionally, Alisol B 23-acetate has been shown to convert to Alisol A 24-acetate under certain conditions.[18]
Caption: Potential degradation pathways of this compound.
A stability-indicating analytical method should be developed and validated to separate this compound from its potential impurities and degradation products. This typically involves forced degradation studies where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light.
Conclusion
Establishing a robust quality control framework for this compound is essential for advancing its research and development. While Alisol B 23-acetate is the officially recognized marker for Alisma orientale in the Chinese Pharmacopoeia, the quantification of this compound can provide valuable information for a more comprehensive phytochemical characterization and for specific research applications.
This guide has provided a comparative overview of analytical methodologies, a recommended workflow, and detailed experimental protocols. The successful implementation of these recommendations, grounded in the principles of scientific integrity and adherence to international guidelines, will ensure the generation of reliable and reproducible data, thereby supporting the development of safe and effective products containing this compound.
References
-
Stability and structure studies on alisol a 24-acetate. PubMed. [Link]
-
This compound attenuated metabolic dysfunction-associated steatohepatitis by targeting the KEAP1/NRF2-mediated macrophage pyroptosis. PMC. [Link]
-
The Inhibitory Effect of Alisol A 24-Acetate from Alisma canaliculatum on Osteoclastogenesis. Hindawi. [Link]
-
Alisol B Alleviates Hepatocyte Lipid Accumulation and Lipotoxicity via Regulating RARα-PPARγ-CD36 Cascade and Attenuates Non-Alcoholic Steatohepatitis in Mice. MDPI. [Link]
-
Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma. MDPI. [Link]
-
The Protective Effects of Alisol A 24-Acetate from Alisma canaliculatum on Ovariectomy Induced Bone Loss in Vivo. ResearchGate. [Link]
-
Extraction process optimization of alisol B 23-acetate from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury. Arabian Journal of Chemistry. [Link]
-
This compound attenuated metabolic dysfunction-associated steatohepatitis by targeting the KEAP1/NRF2-mediated macrophage pyroptosis. ResearchGate. [Link]
-
Triterpenoids from Alisma orientale and their NF-кB Inhibitory Activity. Thieme Connect. [Link]
-
Alisma orientale : Ethnopharmacology, Phytochemistry and Pharmacology of an Important Traditional Chinese Medicine. ResearchGate. [Link]
-
Annex 1 - WHO guidelines for selecting marker substances of herbal origin for quality control of herbal medicines. WHO. [Link]
-
Validation of an isocratic HPLC method for simultaneous estimation of major phytosterols in Prunus spinosa L. extracts. PubMed. [Link]
-
Determination of alisol A 24-acetate and alisol B 23-acetate in Wulingsan by HPLC-ELSD. CNKI. [Link]
-
Validation of an Isocratic HPLC Method for Simultaneous Estimation of Major Phytosterols in Prunus spinosa L. Extracts. ResearchGate. [Link]
-
This compound | C32H50O6. PubChem. [Link]
-
Who Guidelines on Quality Control and Standardization of Herbal Medicines. ResearchGate. [Link]
-
Protostane-Type Triterpenoids from Alisma orientale. PubMed. [Link]
-
Triterpenoids from Alisma orientale and their NF-кB Inhibitory Activity. ResearchGate. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
Development and Validation of an HPLC Method for Simultaneous Determination of Capsaicinoids and Camphor in Over-the-Counter Medication for Topical Use. MDPI. [Link]
-
WHO guidelines for quality control of herbal medicines: From cultivation to consumption. LinkedIn. [Link]
-
Chinese Pharmacopoeia 2020 Edition: Official English Translation Issued. Cisema. [Link]
-
Alisma orientale: Ethnopharmacology, Phytochemistry and Pharmacology of an Important Traditional Chinese Medicine. PubMed. [Link]
-
WHO guidelines on quality control of herbal medicines. International Journal of Research in Ayurveda and Pharmacy. [Link]
-
Traditional uses, phytochemistry, pharmacology, toxicology and quality control of Alisma orientale (Sam.) Juzep: A review. ResearchGate. [Link]
-
A new triterpenoid from Alisma orientale and their antibacterial effect. PubMed. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
Development and Validation of an Isocratic HPLC Method for Simultaneous Determination of Quaternary Mixtures of Antihypertensive Drugs in Pharmaceutical Formulations. ResearchGate. [Link]
-
Comprehensive Methodology for the Isolation and Identification of Triterpenes from Rosemary Leaves. Preprints.org. [Link]
-
Quality Guidelines. ICH. [Link]
-
High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. ACS Omega. [Link]
-
ICH Q2 Validation of Analytical Procedures. YouTube. [Link]
-
Who Guidelines on Quality Control and Standardization of Herbal Medicines. ResearchGate. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound attenuated metabolic dysfunction-associated steatohepatitis by targeting the KEAP1/NRF2-mediated macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.who.int [cdn.who.int]
- 5. ijprajournal.com [ijprajournal.com]
- 6. WHO guidelines for quality control of herbal medicines: From cultivation to consumption - Int J Pharm Chem Anal [ijpca.org]
- 7. ijrap.net [ijrap.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Exploring the mechanism of Alisma orientale for the treatment of pregnancy induced hypertension and potential hepato-nephrotoxicity by using network pharmacology, network toxicology, molecular docking and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alisol A 24-acetate | CAS:18674-16-3 | Manufacturer ChemFaces [chemfaces.com]
- 13. Thieme E-Journals - Planta Medica International Open / Full Text [thieme-connect.com]
- 14. Stability and structure studies on alisol a 24-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. ICH Official web site : ICH [ich.org]
- 17. youtube.com [youtube.com]
- 18. Extraction process optimization of alisol B 23-acetate from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury - Arabian Journal of Chemistry [arabjchem.org]
Confirmation of Alisol F 24-acetate Target Binding via Thermal Shift Assay (TSA/CETSA)
Executive Summary: The Validation Challenge
Alisol F 24-acetate (ALI) , a bioactive triterpenoid isolated from Alisma orientale, has emerged as a potent modulator of the KEAP1/NRF2 pathway , offering therapeutic potential for metabolic dysfunction-associated steatohepatitis (MASH) and multidrug-resistant cancers.
Validating the direct binding of hydrophobic triterpenoids like ALI to intracellular targets (such as KEAP1) is notoriously difficult using traditional surface-based assays (e.g., SPR) due to solubility issues and non-specific binding. This guide details the application of Cellular Thermal Shift Assay (CETSA) and Differential Scanning Fluorimetry (DSF) as superior alternatives for confirming ALI target engagement.
Why Thermal Shift?
Unlike functional assays that measure downstream effects (e.g., NRF2 nuclear translocation), TSA measures the physical engagement of the ligand to the protein.[1]
-
Mechanism: Ligand binding stabilizes the protein structure, increasing the temperature required to denature it (Melting Temperature,
). -
Key Finding: ALI binding to KEAP1 induces a significant thermal shift, preventing KEAP1 precipitation at elevated temperatures.
Methodological Comparison: TSA vs. Alternatives
For hydrophobic compounds like this compound, standard binding assays often fail. Below is a comparative analysis of why TSA/CETSA is the preferred validation method.
| Feature | Thermal Shift Assay (CETSA/DSF) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Primary Output | Thermal Stability ( | Kinetics ( | Thermodynamics ( |
| Sample State | Native State (Live cells or Lysate) | Immobilized on Chip | Purified Solution |
| Hydrophobicity Tolerance | High (Compatible with DMSO/detergents) | Low (Sticky compounds clog sensors) | Low (Solubility limits concentration) |
| Physiological Relevance | Excellent (CETSA verifies binding in situ) | Moderate (Artificial surface) | Moderate (Buffer conditions) |
| Material Consumption | Low (Western blot or qPCR readout) | High (Requires optimization) | Very High (mg quantities of protein) |
| Throughput | High (PCR cycler based) | Medium | Low (One interaction at a time) |
Verdict: For this compound, CETSA is the gold standard because it validates binding within the complex cellular environment, bypassing the need to purify the unstable KEAP1 protein and avoiding the solubility artifacts common in SPR.
Mechanistic Insight: The KEAP1-NRF2 Axis
This compound exerts its protective effects by directly binding to KEAP1.[2][3][4] Under basal conditions, KEAP1 targets NRF2 for ubiquitination and degradation. ALI binding disrupts this interaction or alters KEAP1 conformation, allowing NRF2 to accumulate and translocate to the nucleus.
Figure 1: Mechanism of Action. this compound binds KEAP1, preventing NRF2 degradation and activating the antioxidant response.
Experimental Protocol: Validating ALI-KEAP1 Binding
This protocol describes the Cellular Thermal Shift Assay (CETSA) , which is self-validating because it uses the cell's own machinery to maintain protein native state until heat shock.
Phase 1: Sample Preparation
-
Cell Culture: Culture RAW264.7 or HepG2 cells to 80% confluence.
-
Drug Treatment:
-
Experimental Group: Treat with this compound (10–20 µM) for 1–2 hours.
-
Control Group: Treat with DMSO (Vehicle) at the same volume % (final concentration <0.5%).
-
Note: Short incubation is preferred to measure physical binding rather than downstream expression changes.
-
Phase 2: Thermal Challenge (The Critical Step)
-
Harvest: Wash cells with PBS and resuspend in PBS containing protease inhibitors.
-
Aliquot: Divide cell suspension into 8–10 PCR tubes (50 µL each).
-
Heating Gradient: Using a gradient PCR cycler, heat tubes to a range of temperatures (e.g., 37, 40, 43, 46, 49, 52, 55, 58, 61, 67°C ) for 3 minutes .
-
Cooling: Immediately snap-cool tubes at room temperature (25°C) for 3 minutes.
Phase 3: Lysis and Separation[3]
-
Lysis: Add mild lysis buffer (e.g., dilute Triton X-100) or perform freeze-thaw cycles (liquid nitrogen / 37°C water bath x3).
-
Why: This releases the soluble proteins. Aggregated/denatured proteins remain insoluble.
-
-
Centrifugation: Spin at 20,000 x g for 20 minutes at 4°C.
-
Crucial Step: The pellet contains the denatured KEAP1. The supernatant contains the stabilized, bound KEAP1.
-
Phase 4: Detection & Analysis
-
Western Blot: Analyze supernatants via SDS-PAGE.
-
Antibody: Probe for KEAP1 (Target) and
-actin (Loading Control - note: actin may also shift, so use a loading control that is thermally stable or normalize to total protein at 37°C). -
Quantification: Densitometry analysis of the KEAP1 bands.
Figure 2: CETSA Experimental Workflow. Step-by-step process from cell treatment to data generation.
Data Interpretation
To confirm this compound binding, you must calculate the Melting Temperature (
Expected Results
-
DMSO Control: KEAP1 typically precipitates between 45°C–50°C (
). -
ALI Treated: The presence of this compound stabilizes KEAP1, shifting the curve to the right.
-
Positive Result: A shift (
) of >2°C is generally considered significant.
Troubleshooting
-
No Shift:
-
The compound may not enter the cell (permeability issue).
-
The binding affinity is too low.
-
Lysis buffer was too harsh (disrupted the interaction).
-
-
Destabilization (Negative Shift):
-
Rare, but implies the compound binds the unfolded state or destabilizes the protein structure.
-
References
-
Zhao, X. et al. (2026). this compound attenuated metabolic dysfunction-associated steatohepatitis by targeting the KEAP1/NRF2-mediated macrophage pyroptosis.[2][3][4] Chinese Medicine.[5] [Link]
-
National Institutes of Health (NIH). Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O.[Link]
-
Nicoya Lifesciences. SPR vs ELISA | Comparing techniques for biomolecular detection.[Link]
-
Zhang, Y. et al. (2019). A naturally occurring FXR agonist, alisol B 23-acetate, protects against renal ischemia-reperfusion injury. American Journal of Physiology-Renal Physiology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound attenuated metabolic dysfunction-associated steatohepatitis by targeting the KEAP1/NRF2-mediated macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound attenuated metabolic dysfunction-associated steatohepatitis by targeting the KEAP1/NRF2-mediated macrophage pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability and structure studies on alisol a 24-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Alisol F 24-acetate: A Guide for the Modern Laboratory
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and evaluation of novel compounds are daily occurrences. Alisol F 24-acetate, a triterpenoid with promising biological activities, is one such compound finding its place in cutting-edge research.[1][2] As our understanding of its potential applications in cancer and metabolic disease research grows, so too must our commitment to its safe handling and disposal.[1][3] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
The absence of a specific, publicly available Safety Data Sheet (SDS) for this compound necessitates a cautious approach to its disposal. Therefore, the procedures outlined below are based on the known chemical properties of this compound, its classification as a triterpenoid acetate, and established best practices for the disposal of laboratory chemical waste as outlined by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5]
Core Principles of this compound Waste Management
Due to the lack of specific hazard data, this compound waste should be treated as hazardous. This proactive stance ensures the highest level of safety. The fundamental principles for its disposal are:
-
Segregation: Isolate this compound waste from other waste streams to prevent unintended chemical reactions.
-
Containment: Utilize appropriate, clearly labeled, and sealed containers for all forms of this compound waste.
-
Documentation: Maintain a detailed record of the waste generated, including quantities and dates.
-
Licensed Disposal: All this compound waste must be disposed of through a licensed hazardous waste management company.
Step-by-Step Disposal Procedures for this compound
This section details the procedural steps for the safe disposal of various forms of this compound waste generated in a laboratory setting.
Unused or Expired this compound (Pure Compound)
Surplus or expired this compound must be disposed of as hazardous chemical waste.
-
Step 1: Containerization. Keep the compound in its original, clearly labeled container. If the original container is compromised, transfer the material to a new, compatible container (e.g., a clean, dry glass bottle with a screw cap). The container must be in good condition and free from external contamination.
-
Step 2: Labeling. The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "443683-76-9," and an indication of the hazards (e.g., "Caution: Handle with Care - Potential Biological and Chemical Hazards").
-
Step 3: Storage. Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be a secondary containment bin, away from heat, open flames, and incompatible chemicals.
-
Step 4: Disposal Request. Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.
Solutions Containing this compound
Solutions of this compound, often prepared in solvents like DMSO, methanol, ethanol, or acetonitrile, are a common form of waste.[6]
-
Step 1: Waste Collection. Collect all aqueous and non-halogenated organic solvent waste containing this compound in a dedicated, properly labeled hazardous waste container. Do not mix with halogenated solvent waste.
-
Step 2: Container Selection. Use a container made of a material compatible with the solvent used (e.g., a high-density polyethylene (HDPE) or glass container for most organic solvents). Ensure the container has a secure, leak-proof cap.
-
Step 3: Labeling. Label the container with "Hazardous Waste" and list all chemical constituents, including their approximate percentages (e.g., "this compound (~1%), DMSO (99%)").
-
Step 4: Storage and Disposal. Store the container in the SAA and follow your institution's procedures for hazardous waste pickup.
Contaminated Labware and Personal Protective Equipment (PPE)
Items such as pipette tips, centrifuge tubes, gloves, and bench paper that have come into contact with this compound must be disposed of as solid hazardous waste.
-
Step 1: Segregation. At the point of generation, place all contaminated solid waste into a designated, labeled container lined with a durable plastic bag.
-
Step 2: Containerization. The container should be a rigid, puncture-resistant container with a lid to prevent spillage.
-
Step 3: Labeling. Label the container as "Hazardous Waste - Solid" and specify the contaminant as "this compound."
-
Step 4: Full Container Management. Once the container is full, securely seal the liner and close the container lid. Arrange for disposal through your institution's EHS office.
Decision-Making Flowchart for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision-making workflow for the disposal of this compound.
Quantitative Data Summary
While specific disposal-related quantitative data for this compound is unavailable, the following table summarizes its key chemical properties, which inform safe handling and disposal decisions.
| Property | Value | Source |
| CAS Number | 443683-76-9 | [6] |
| Molecular Formula | C32H50O6 | [7] |
| Molecular Weight | 530.7 g/mol | [8] |
| Appearance | Whitish powder | [6] |
| Solubility | Soluble in DMSO, Methanol, Ethanol, Acetonitrile, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [6][9] |
| Boiling Point (Predicted) | 634.3±55.0 °C | [1] |
| Density (Predicted) | 1.16±0.1 g/cm3 | [1] |
Experimental Protocol: Decontamination of a Small Spill
In the event of a small spill of this compound powder or solution, the following protocol should be followed. This procedure should only be performed by trained personnel wearing appropriate PPE.
Personnel Protective Equipment (PPE) Required:
-
Safety goggles
-
Chemical-resistant gloves (nitrile is a suitable option)
-
Lab coat
-
Closed-toe shoes
Materials:
-
Absorbent pads or materials (e.g., vermiculite, sand)
-
70% ethanol solution
-
Waste container for contaminated materials
-
Spill warning signs
Procedure:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Secure the Area: Restrict access to the spill area. If the spilled material is volatile or in a solvent, ensure adequate ventilation or perform the cleanup in a chemical fume hood.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with a damp paper towel to avoid generating dust.
-
For liquid spills: Cover the spill with absorbent pads, working from the outside in.
-
-
Decontaminate:
-
Carefully wipe up the contained spill using absorbent materials.
-
Clean the spill area with a 70% ethanol solution, followed by a final wipe with a dry cloth.
-
-
Dispose of Waste: Place all contaminated materials (absorbent pads, gloves, etc.) into a designated hazardous waste container.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS office, in accordance with your institution's policies.
Trustworthiness and Self-Validating Systems
The protocols described in this guide are designed to be self-validating by adhering to the established hierarchy of controls in laboratory safety:
-
Elimination/Substitution (where applicable): While not always possible, consider if smaller quantities of this compound can be used to minimize waste generation.
-
Engineering Controls: The use of chemical fume hoods during handling and in the event of a spill of a solution is a critical engineering control.
-
Administrative Controls: This guide, along with your institution's chemical hygiene plan and hazardous waste management procedures, serves as a key administrative control. Proper training and clear labeling are also essential.
-
Personal Protective Equipment (PPE): The consistent and correct use of PPE is the final line of defense.
By integrating these controls, the disposal process for this compound becomes a system that inherently prioritizes safety and compliance. Regular review of these procedures and ongoing training for all laboratory personnel are crucial to maintaining a safe working environment.
References
-
Safety Data Sheet: Aluminum acetate basic hydrate. (n.d.). Chemos GmbH & Co. KG. [Link]
-
The Disposal of Laboratory Waste. (2021). University of Reading. [Link]
-
Alisol A 24-Acetate Prevents Hepatic Steatosis and Metabolic Disorders in HepG2 Cells. (2016). Karger Publishers. [Link]
-
This compound. (n.d.). Ps-herb.com. [Link]
-
Alisol A 24-acetate-SDS. (2023). MedChemExpress. [Link]
-
24-acetate Alisol F. (n.d.). BioCrick. [Link]
-
Stability and structure studies on alisol a 24-acetate. (n.d.). PubMed. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Chemical Waste Disposal Guidelines. (n.d.). Emory University. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. (2025). US EPA. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US EPA. [Link]
-
Hazardous Laboratory Chemicals Disposal Guide. (n.d.). Reed College. [Link]
-
USP 800 & Hazardous Drug Disposal. (2025). Stericycle. [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL. [Link]
-
The NIH Drain Discharge Guide. (n.d.). National Institutes of Health. [Link]
-
RCRA addresses waste management, disposal and recycling. (n.d.). University of Houston-Clear Lake. [Link]
Sources
- 1. This compound | 443683-76-9 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Alisol A 24-Acetate Prevents Hepatic Steatosis and Metabolic Disorders in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. uhcl.edu [uhcl.edu]
- 6. China this compound Manufacturers and Suppliers - Wholesale Products - Baoji Herbest Bio-Tech Co.,Ltd [bjherbest.com]
- 7. Natural Product Description|this compound [sinophytochem.com]
- 8. This compound | C32H50O6 | CID 5317294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 24-acetate Alisol F | CAS:443683-76-9 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
Navigating the Safe Handling of Alisol F 24-acetate: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the novel triterpenoid Alisol F 24-acetate presents exciting therapeutic possibilities.[1] As with any potent bioactive compound, a comprehensive understanding of its safe handling is paramount to protect laboratory personnel and ensure the integrity of research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step.
Immediate Safety and Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial when handling this compound, whether in solid form or dissolved in a solvent. The following table outlines the minimum recommended PPE, with explanations rooted in established safety principles.
| PPE Component | Specifications and Rationale |
| Eye Protection | Chemical safety goggles are mandatory to protect against accidental splashes of solutions or contact with the powdered form.[3][4] |
| Hand Protection | Given that this compound is soluble in various organic solvents such as DMSO and acetone, the choice of gloves is critical and must be based on the solvent used.[5] For work with DMSO , double gloving with an inner nitrile glove and an outer, thicker butyl rubber glove is recommended. For acetone , butyl rubber or natural latex gloves are more resistant than nitrile.[6][7][8] Always inspect gloves for any signs of degradation or punctures before use. |
| Body Protection | A standard laboratory coat should be worn to protect the skin and clothing.[3][4] For procedures with a higher risk of splashes or aerosol generation, consider a disposable gown with tight-fitting cuffs. |
| Respiratory Protection | When handling the powdered form of this compound, a NIOSH-approved N95 or higher-rated particulate respirator is essential to prevent inhalation.[9] All handling of the powder should be performed in a certified chemical fume hood or a biological safety cabinet to minimize airborne particles. |
Experimental Workflow: From Receipt to Disposal
The following diagram and procedural steps outline a self-validating system for the safe handling of this compound throughout its lifecycle in the laboratory.
Caption: A comprehensive workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Receiving and Inspection: Upon receipt, visually inspect the packaging for any signs of damage or leakage. If the integrity of the container is compromised, do not open it and consult your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Preparation for Handling:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Assemble all necessary equipment and reagents before starting work to minimize movement in and out of the designated area.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing and Dissolving:
-
When weighing the solid compound, use a balance inside a chemical fume hood or a containment enclosure to prevent the dissemination of airborne particles.
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
-
Post-Handling:
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent or cleaning agent.
-
Carefully remove PPE, avoiding contact with contaminated surfaces. Dispose of disposable PPE as hazardous waste. Reusable PPE should be thoroughly cleaned according to institutional protocols.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: A Commitment to Safety and Environmental Responsibility
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental stewardship.
Waste Segregation and Disposal Pathway
Caption: Segregation and disposal pathway for this compound waste.
-
Solid Waste: Unused or expired this compound powder, as well as any labware (e.g., weigh boats, contaminated paper towels) that has come into direct contact with the solid, should be collected in a clearly labeled, sealed container for solid chemical waste.[2]
-
Liquid Waste: Solutions containing this compound and any solvent used for rinsing contaminated glassware should be collected in a dedicated, labeled container for hazardous liquid waste.[2] Do not pour any solutions containing this compound down the drain.[10][11]
-
Contaminated PPE: All disposable PPE, including gloves, lab coats, and respirator cartridges, should be considered contaminated and disposed of in a designated hazardous waste container.[12][13]
-
Final Disposal: All waste streams containing this compound must be disposed of through your institution's hazardous waste management program.[10][11] This typically involves collection by the EHS department for subsequent high-temperature incineration.
By adhering to these detailed operational and disposal plans, researchers can confidently work with this compound, ensuring their safety and the integrity of their valuable research.
References
-
Which gloves to choose for acetone? - Oxwork. (2022, October 17). Retrieved from [Link]
-
Choosing the Perfect Gloves for Handling Acetone - Harmony Lab & Safety Supplies. (2025, February 9). Retrieved from [Link]
-
CHEMICAL GLOVE RESISTANCE GUIDE. (n.d.). Retrieved from [Link]
-
Chemical Resistance of Gloves – Quick guide. (n.d.). Retrieved from [Link]
-
Best gloves to work with larges quantities of acetone : r/chemistry - Reddit. (2024, May 29). Retrieved from [Link]
-
Ansell Chemical Resistance Glove Chart - Environment, Health and Safety. (n.d.). Retrieved from [Link]
-
24-acetate Alisol F | CAS:443683-76-9 | Triterpenoids | High Purity | Manufacturer BioCrick. (n.d.). Retrieved from [Link]
-
Gloves Chemical Resistance Chart. (n.d.). Retrieved from [Link]
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide - Yale EHS. (n.d.). Retrieved from [Link]
-
OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.). Retrieved from [Link]
-
About National Personal Protective Technology Laboratory | NIOSH | CDC. (2025, January 17). Retrieved from [Link]
-
Alisol A 24-acetate-SDS-MedChemExpress - Szabo-Scandic. (n.d.). Retrieved from [Link]
-
Controlling Occupational Exposure to Hazardous Drugs - OSHA. (n.d.). Retrieved from [Link]
-
How to Handle Research Compounds Safely. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30). Retrieved from [Link]
-
Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21). Retrieved from [Link]
-
Safe handling of cytotoxics: guideline recommendations - PMC. (n.d.). Retrieved from [Link]
-
Guidelines on Handling Hazardous Drugs - ASHP. (n.d.). Retrieved from [Link]
Sources
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. fishersci.com [fishersci.com]
- 6. oxwork.com [oxwork.com]
- 7. harmonycr.com [harmonycr.com]
- 8. reddit.com [reddit.com]
- 9. About National Personal Protective Technology Laboratory | NIOSH | CDC [cdc.gov]
- 10. maxedoutcompounds.com [maxedoutcompounds.com]
- 11. peptide24.store [peptide24.store]
- 12. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 13. ashp.org [ashp.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
